molecular formula C42H68N6O21 B8104168 PC Azido-PEG11-NHS carbonate ester

PC Azido-PEG11-NHS carbonate ester

Numéro de catalogue: B8104168
Poids moléculaire: 993.0 g/mol
Clé InChI: HPWNHKFTJAJEBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PC Azido-PEG11-NHS carbonate ester is a useful research compound. Its molecular formula is C42H68N6O21 and its molecular weight is 993.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N6O21/c1-34(68-42(52)69-47-40(50)5-6-41(47)51)35-32-37(55-2)38(33-36(35)48(53)54)67-9-3-4-39(49)44-7-10-56-12-14-58-16-18-60-20-22-62-24-26-64-28-30-66-31-29-65-27-25-63-23-21-61-19-17-59-15-13-57-11-8-45-46-43/h32-34H,3-31H2,1-2H3,(H,44,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNHKFTJAJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N6O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

993.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to PC Azido-PEG11-NHS Carbonate Ester: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PC Azido-PEG11-NHS carbonate ester. This heterobifunctional, photocleavable linker is a versatile tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring three key functional components: a photocleavable (PC) 2-nitrobenzyl group, an azide (B81097) (N3) moiety, and an N-hydroxysuccinimide (NHS) carbonate ester. The extended PEG11 spacer enhances solubility and provides spatial separation between conjugated molecules.

The NHS ester facilitates covalent linkage to primary amines (-NH2) on proteins, antibodies, or other biomolecules through a stable amide bond. The azide group enables highly efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". The central 2-nitrobenzyl linker allows for precise cleavage and release of conjugated payloads upon exposure to near-UV light (approximately 365 nm).

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 993.03 g/mol [1][2]
Molecular Formula C42H68N6O21[1][2]
Purity ≥95%[1][2]
CAS Number 2353409-91-1[1]
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions Store at -20°C, keep in a dark place under an inert atmosphere.

Experimental Protocols

Bioconjugation to an Amine-Containing Protein

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest with accessible primary amines

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

PROTAC Synthesis via Click Chemistry

This protocol outlines a representative synthesis of a PROTAC molecule using the azide-functionalized protein from the previous step and an alkyne-modified E3 ligase ligand.

Materials:

  • Azide-functionalized protein (from Protocol 2.1)

  • Alkyne-modified E3 ligase ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized protein and a 1.5- to 5-fold molar excess of the alkyne-modified E3 ligase ligand in the reaction buffer.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

  • Click Reaction: To the protein-ligand mixture, add THPTA to a final concentration of 1 mM, followed by sodium ascorbate to 5 mM, and finally CuSO4 to 0.5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Purify the resulting PROTAC molecule using an appropriate chromatography method to remove unreacted components and catalysts.

  • Analysis: Characterize the final PROTAC construct by mass spectrometry and assess its purity by HPLC.

Photocleavage of the Linker

This protocol details the procedure for cleaving the PC linker and releasing the conjugated molecule.

Materials:

  • PROTAC or other molecule conjugated via the this compound linker

  • Near-UV lamp (e.g., 365 nm)

  • Appropriate buffer for the conjugated molecule

Procedure:

  • Sample Preparation: Prepare a solution of the conjugated molecule in a suitable buffer.

  • Irradiation: Expose the solution to a near-UV light source (365 nm). The duration of exposure will depend on the light intensity and the quantum yield of the cleavage reaction but is typically in the range of 5-30 minutes.

  • Monitoring Cleavage: Monitor the progress of the cleavage reaction by analytical techniques such as HPLC or mass spectrometry to detect the appearance of the cleaved products.

  • Post-Cleavage Analysis: Once cleavage is complete, the released molecule can be isolated and further analyzed or used in downstream applications.

Visualized Workflows and Mechanisms

PROTAC Synthesis and Mechanism of Action

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Protein Target Protein (with -NH2) Azido_Protein Azide-Functionalized Protein Protein->Azido_Protein NHS Ester Reaction Linker PC Azido-PEG11-NHS Carbonate Ester Linker->Azido_Protein E3_Ligand E3 Ligase Ligand (with Alkyne) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Azido_Protein->PROTAC Click Chemistry (CuAAC) PROTAC_action PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_action->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and its subsequent mechanism of action.

Bioconjugation Reactions

Bioconjugation_Reactions cluster_nhs NHS Ester Reaction cluster_click Click Chemistry (CuAAC) PC-PEG-NHS PC-PEG-NHS + R-NH2 Amide_Bond PC-PEG-NH-CO-R + NHS PC-PEG-NHS->Amide_Bond pH 7.2-8.0 PC-PEG-Azide PC-PEG-N3 + R'-Alkyne Triazole PC-PEG-Triazole-R' PC-PEG-Azide->Triazole Cu(I) catalyst

Caption: Key bioconjugation reactions of the linker.

Photocleavage Mechanismdot

Photocleavage_Mechanism Conjugate R1-Linker(PC)-R2 Cleaved_Products R1 + Cleaved Linker + R2 Conjugate->Cleaved_Products UV_Light hv (365 nm) UV_Light->Cleaved_Products

References

An In-depth Technical Guide to Photocleavable Biotin Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photocleavable (PC) biotin (B1667282) linkers are powerful tools in modern biological research and drug development, enabling the precise capture and subsequent release of target biomolecules through the application of light. This guide provides a comprehensive overview of the core properties of PC biotin linkers, detailed experimental protocols, and visualizations of their application in key experimental workflows.

Core Principles of Photocleavable Biotin Linkers

Photocleavable biotin linkers are tripartite molecules consisting of a biotin moiety for high-affinity binding to streptavidin, a photolabile linker that can be cleaved upon exposure to a specific wavelength of light, and a reactive group for conjugation to a target biomolecule.[1][2] The most common photocleavable unit is the 2-nitrobenzyl group, which undergoes cleavage when irradiated with near-UV light, typically in the 300-365 nm range.[3][4][5] This light-induced cleavage allows for the gentle and specific release of the captured biomolecule, preserving its integrity for downstream analysis.[6]

The key advantage of this technology lies in the ability to elute captured molecules without the harsh denaturing conditions required to disrupt the strong biotin-streptavidin interaction.[7] This makes PC biotin linkers ideal for applications involving the study of protein-protein interactions, the isolation of delicate protein complexes, and the analysis of cellular signaling pathways.

Quantitative Properties of Photocleavable Biotin Linkers

The efficiency and specificity of photocleavable biotin linkers are determined by several key quantitative parameters. The following table summarizes these properties for commonly used nitrobenzyl-based linkers.

PropertyValueDescriptionReferences
Cleavage Wavelength 300 - 365 nmThe range of UV light that effectively induces cleavage of the photolabile linker.[1][8][9]
Quantum Yield (Φ) 0.49 - 0.63A measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in a chemical change.[4][10]
Cleavage Half-Life ~1.6 minutesThe time required for 50% of the photocleavable linkers to be cleaved under specific UV irradiation conditions (e.g., 302 nm, 1940 µW/cm²).[11]
Cleavage Time < 4 - 10 minutesThe typical time required for complete or near-complete cleavage in solution, depending on light intensity and sample concentration.[1][6][12]
Spacer Arm Length 10 atoms (~15 Å) to >30 ÅThe length of the chemical spacer between the biotin and the reactive group, which can influence steric hindrance and binding efficiency.[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of photocleavable biotin linkers. Below are protocols for key experiments.

Protocol 1: Affinity Purification of a Biotinylated Oligonucleotide

This protocol describes the purification of a synthetic oligonucleotide functionalized with a photocleavable biotin linker.

Materials:

  • 5'-PCB-oligonucleotide (oligonucleotide with a 5' photocleavable biotin)

  • Streptavidin-agarose beads

  • Phosphate (B84403) buffer (pH 7.2)

  • UV lamp (e.g., Black Ray XX-15 UV lamp, 365 nm, ~1.1 mW/cm²)[9]

  • Microcentrifuge and spin filters (0.22 µm)

Procedure:

  • Binding: Incubate the crude 5'-PCB-oligonucleotide solution with streptavidin-agarose beads for 1 hour at room temperature with gentle agitation.[1][16]

  • Washing: Pellet the beads by centrifugation (e.g., 5000 rpm for 5 minutes) and wash them three times with phosphate buffer to remove unbound oligonucleotides.[1][16]

  • Resuspension: Resuspend the beads in phosphate buffer.[1][16]

  • Photocleavage: Irradiate the bead suspension with a UV lamp at a distance of approximately 15 cm for 5-10 minutes.[9]

  • Elution: Separate the beads from the supernatant containing the purified, 5'-phosphorylated oligonucleotide by centrifugation through a spin filter.[1][16]

  • Analysis: The purified oligonucleotide in the supernatant can be analyzed by HPLC or other methods.

Protocol 2: Immunoprecipitation and Photocleavage of a Target Protein

This protocol outlines the immunoprecipitation of a target protein using a biotinylated antibody and a photocleavable linker system for subsequent release.

Materials:

  • Cell lysate containing the target protein

  • Biotinylated primary antibody against the target protein

  • Streptavidin-coated magnetic beads

  • IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol)

  • Photocleavage Buffer (e.g., PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Pre-clearing: Pre-clear the cell lysate by incubating with streptavidin magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunocapture: Incubate the pre-cleared lysate with the biotinylated primary antibody for 2-4 hours at 4°C with gentle rotation.

  • Affinity Capture: Add streptavidin magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

  • Washing: Pellet the magnetic beads using a magnetic stand and wash them three to five times with cold IP Lysis/Wash Buffer.

  • Resuspension for Cleavage: Resuspend the beads in Photocleavage Buffer.

  • Photocleavage: Irradiate the bead suspension with a 365 nm UV lamp for 10-30 minutes on ice or at 4°C. The optimal time should be determined empirically.

  • Elution: Pellet the magnetic beads and collect the supernatant containing the eluted, tag-less target protein and its interacting partners.

  • Downstream Analysis: The eluted proteins are ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships within biological pathways elucidated using photocleavable biotin linkers.

Experimental Workflow: Proteomic Identification of Protein-Protein Interactions

This workflow demonstrates the use of a photocleavable biotinylated crosslinker to identify interacting proteins.

Proteomics_Workflow cluster_cell In-Cell Crosslinking cluster_lysis Cell Lysis & Affinity Purification cluster_cleavage Photocleavage & Elution cluster_analysis Analysis Bait Bait Protein Prey Prey Protein Bait->Prey Interaction Lysate Cell Lysate Crosslinker PC-Biotin Crosslinker Crosslinker->Bait Crosslinker->Prey Beads Streptavidin Beads Lysate->Beads Binding Elution Elution Beads->Elution UV UV Light (365 nm) UV->Beads Cleavage MS LC-MS/MS Analysis Elution->MS Analysis Protein Identification MS->Analysis GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR Photocleavable Crosslinker Attached Partner Unknown Partner GPCR->Partner Proximity & UV Crosslinking G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand Ligand->GPCR Binding & Conformational Change Effector Effector Protein G_Protein->Effector Response Cellular Response Effector->Response

References

An In-depth Technical Guide to the Mechanism of Action of PC Azido-PEG11-NHS Carbonate Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PC Azido-PEG11-NHS carbonate ester is a versatile, heterotrifunctional linker molecule designed for advanced bioconjugation strategies, particularly in the fields of proteomics, drug delivery, and the development of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its core mechanism of action, detailing the function of its three key components: the amine-reactive N-hydroxysuccinimide (NHS) carbonate ester, the bioorthogonal azide (B81097) group, and the central photocleavable phosphocholine (B91661) (PC) core. This document outlines the reaction mechanisms, presents available quantitative data, provides detailed experimental protocols for its use, and includes visualizations of the key chemical processes and workflows.

Core Components and Their Mechanism of Action

The this compound molecule is comprised of three primary functional domains connected by a polyethylene (B3416737) glycol (PEG) spacer:

  • N-hydroxysuccinimide (NHS) Carbonate Ester: This functional group is responsible for the initial conjugation of the linker to a target molecule.

  • Azide (N₃) Group: This group enables subsequent bioorthogonal "click chemistry" reactions.

  • Photocleavable (PC) Core: This central feature allows for the controlled cleavage of the conjugated molecules upon exposure to near-UV light.

  • Polyethylene Glycol (PEG11) Linker: A spacer of eleven ethylene (B1197577) glycol units that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1][2]

NHS Carbonate Ester: Amine-Reactive Conjugation

The primary mode of action for the NHS carbonate ester is its reaction with primary amines (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides.[3][4] This reaction, a nucleophilic acyl substitution, forms a stable carbamate (B1207046) (urethane) linkage.

The reaction is pH-dependent, with optimal reactivity typically observed in the range of pH 7.2 to 8.5.[5] In this pH range, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form the stable carbamate bond. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency, particularly in dilute protein solutions.[6][7]

reagents [label=<

R₁-O-C(=O)-O-NHS

  • H₂N-R₂

];

transition [label="pH 7.2-8.5", shape=none, fontcolor="#34A853"];

products [label=<

R₁-O-C(=O)-NH-R₂

  • NHS

];

hydrolysis [label=<

H₂O

, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

hydrolysis_product [label=<

R₁-OH + CO₂

  • NHS

];

reagents -> transition [arrowhead=none]; transition -> products [label="Aminolysis"]; reagents -> hydrolysis [label="Hydrolysis (Side Reaction)", color="#EA4335"]; hydrolysis -> hydrolysis_product [color="#EA4335"]; }

Caption: Two primary pathways for azide-alkyne click chemistry.

Photocleavable (PC) Core: Controlled Release

A key feature of this linker is its photocleavable core, which allows for the release of the conjugated molecules upon irradiation with near-UV light (typically around 365 nm). [3][8]This provides spatiotemporal control over the release of a payload or the disruption of a molecular complex. The photocleavage mechanism is based on a 2-nitrobenzyl group or similar photolabile moiety within the phosphocholine structure. Upon absorption of a photon, this group undergoes an intramolecular rearrangement, leading to the cleavage of the linker. [9]The efficiency of photocleavage can be high, with reports of over 90% cleavage in 5-25 minutes with a low-intensity near-UV lamp. [10] Diagram of Photocleavage Mechanism:

Photocleavage Conjugate Molecule A - [PC Linker] - Molecule B Light hv (≈365 nm) Conjugate->Light Cleaved_Products Molecule A + Cleaved Linker + Molecule B Light->Cleaved_Products

Caption: General mechanism of photocleavage of the PC linker.

Quantitative Data

Precise quantitative data for the this compound is not extensively available in peer-reviewed literature, as it is a commercial product. However, data from related compounds and general reaction classes can provide valuable insights into expected performance.

Table 1: Reactivity and Stability of NHS Esters

Parameter Value Conditions Source(s)
Optimal pH for Amine Reaction 7.2 - 8.5 Aqueous buffer [5]
Half-life of Hydrolysis (NHS Ester) 4-5 hours pH 7.0, 0°C [5]
10 minutes pH 8.6, 4°C [5]
Half-life of Hydrolysis (Porphyrin-NHS Ester) 125 - 210 minutes pH 8.0 - 9.0, RT, 50 mM carbonate buffer/10% DMSO [6][11]

| Amidation Yield (Porphyrin-NHS Ester) | 80 - 92% | 1.0 mM NHS ester, 2.0 mM amine, pH 8.0-9.0, RT | [6]|

Table 2: Reactivity and Properties of Photocleavable Linkers

Parameter Value Conditions Source(s)
Cleavage Wavelength ~365 nm (near-UV) Aqueous solution [12][13]
Cleavage Time 5 - 25 minutes Low-intensity UV lamp (1-5 mW/cm²) [10][12]
Cleavage Efficiency > 90% Low-intensity UV lamp [10]

| Cleavage Time (PC Linker in Oligo) | < 5 minutes | 300-350 nm UV lamp, 15 cm distance | [13]|

Experimental Protocols

The following are generalized protocols for the three key reactions involving this compound. Note: These protocols are starting points and should be optimized for specific molecules and experimental conditions.

Protocol 1: Conjugation of an Amine-Containing Molecule via the NHS Carbonate Ester

Materials:

  • Amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Buffer Exchange: Ensure the amine-containing molecule is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.2-8.5.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the solution of the amine-containing molecule. Vortex gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

  • Characterization: Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or UV-Vis spectroscopy if the attached molecule has a chromophore.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized molecule from Protocol 1

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized molecule in buffer.

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).

    • 20 mM CuSO₄ in water.

    • 100 mM sodium ascorbate in water (prepare fresh).

    • 50 mM THPTA in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.5-5 equivalents).

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

  • Initiate Reaction: Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove the copper catalyst and excess reagents.

  • Characterization: Analyze the final product by mass spectrometry and/or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized molecule from Protocol 1

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized molecule in buffer.

    • Strained alkyne-containing molecule in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add the strained alkyne-containing molecule (1.5-3 equivalents) to the solution of the azide-functionalized molecule.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 37°C for faster kinetics, if the biomolecules are stable at this temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.

  • Characterization: Analyze the final product by mass spectrometry and/or HPLC.

Protocol 4: Photocleavage of the Conjugate

Materials:

  • Purified conjugate from Protocol 2 or 3 in a UV-transparent vessel (e.g., quartz cuvette or microplate).

  • Near-UV lamp (e.g., 365 nm).

Procedure:

  • Irradiation: Expose the solution of the conjugate to a near-UV light source (e.g., a 365 nm lamp) at a controlled distance and intensity.

  • Time Course: If optimizing, take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes) to monitor the progress of the cleavage.

  • Analysis: Analyze the irradiated solution and aliquots by HPLC, mass spectrometry, or SDS-PAGE to confirm the cleavage and identify the released products. [8][14]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow utilizing the this compound for the sequential conjugation of two molecules with a final photocleavage step.

Workflow cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Photocleavage Molecule_A Molecule A (with -NH₂) Conjugate_1 Molecule A - Linker - N₃ Molecule_A->Conjugate_1 NHS Reaction (pH 7.2-8.5) Linker PC Azido-PEG11-NHS Linker->Conjugate_1 Molecule_B Molecule B (with Alkyne) Conjugate_2 Molecule A - Linker - Molecule B Conjugate_1->Conjugate_2 CuAAC or SPAAC Molecule_B->Conjugate_2 Light hv (≈365 nm) Cleaved_Products Released Molecules Conjugate_2->Cleaved_Products Cleavage Light->Cleaved_Products

Caption: A three-step experimental workflow using the trifunctional linker.

Conclusion

The this compound is a powerful tool for creating complex, cleavable bioconjugates. Its trifunctional nature allows for a modular and controlled approach to linking different molecular entities. The NHS carbonate ester provides a reliable method for attaching the linker to primary amines, the azide group offers a bioorthogonal handle for highly specific click chemistry reactions, and the photocleavable core enables the release of conjugated molecules with high spatiotemporal control. This combination of features makes it an invaluable reagent for a wide range of applications in modern chemical biology and drug development. Researchers should carefully consider the reaction conditions and perform necessary optimizations to achieve the desired outcomes for their specific applications.

References

An In-depth Technical Guide to the Solubility and Stability of PC Azido-PEG11-NHS Carbonate Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of PC Azido-PEG11-NHS carbonate ester, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. Understanding the physicochemical properties of this reagent is paramount for its effective use in developing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional elements:

  • A photocleavable (PC) linker, which allows for the release of conjugated molecules upon exposure to UV light.

  • An azide (N₃) group, enabling covalent bond formation with alkyne-containing molecules via "click chemistry."

  • An N-hydroxysuccinimide (NHS) carbonate ester , which reacts with primary amines on proteins, peptides, and other biomolecules to form stable carbamate (B1207046) linkages.

  • A polyethylene glycol (PEG) spacer (PEG11), which enhances solubility and reduces immunogenicity of the conjugate.

This combination of features allows for the precise and controlled conjugation and subsequent release of a wide range of molecules.

Solubility Profile

Qualitative Solubility:

Based on supplier information for this and structurally similar compounds, this compound is expected to be soluble in a range of common organic solvents and to a limited extent in aqueous buffers.

SolventExpected SolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)SolubleA common solvent for preparing stock solutions.
Dimethylformamide (DMF)SolubleAnother suitable organic solvent for stock solutions. Ensure it is amine-free to prevent reaction with the NHS ester.
Dichloromethane (DCM)SolubleA non-polar organic solvent in which the compound is likely soluble.
WaterSparingly SolubleThe PEG chain enhances aqueous solubility, but the overall molecule may have limited solubility. For reactions in aqueous media, a co-solvent like DMSO or DMF is often used.
Aqueous Buffers (e.g., PBS)Sparingly SolubleSolubility is pH-dependent. The NHS ester is unstable in aqueous solutions, especially at neutral to high pH.

Stability Profile

The stability of this compound is primarily influenced by the reactivity of the NHS carbonate ester and the photocleavable linker.

Storage and Handling

For long-term storage, it is recommended to store this compound at -20°C under desiccated conditions . The NHS ester moiety is highly susceptible to hydrolysis in the presence of moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

pH-Dependent Hydrolysis of the NHS Carbonate Ester

The primary degradation pathway for this molecule in aqueous solution is the hydrolysis of the NHS carbonate ester, which renders it inactive for conjugation to primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Acidic pH (pH < 6): The NHS ester is relatively stable.

  • Neutral pH (pH 7-7.5): Hydrolysis occurs at a moderate rate.

  • Alkaline pH (pH > 8): The rate of hydrolysis increases significantly.

While the amination reaction with primary amines is also favored at slightly alkaline pH (typically pH 7.2-8.5), a compromise must be made to balance the rate of the desired reaction with the rate of hydrolysis.

The half-life of NHS esters can vary from hours at pH 7 to minutes at pH 8.6. Carbonate esters are generally more stable than succinimidyl esters, which could offer a wider window for conjugation reactions.

Stability of the Photocleavable Linker

The photocleavable linker is designed to be stable under typical physiological conditions and common bioconjugation reaction conditions. Cleavage is induced by exposure to UV light (typically around 365 nm).

Experimental Protocols

Given the lack of specific quantitative data, the following protocols provide a framework for researchers to determine the solubility and stability of this compound in their own laboratory settings.

Protocol for Determining Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, Water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm that excess solid is still present.

  • Centrifuge the solution at high speed to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in mg/mL or mM.

Protocol for Assessing Stability (Hydrolysis Rate) by HPLC

This protocol monitors the degradation of the NHS ester in an aqueous buffer over time.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

  • DMSO or DMF

  • HPLC system with a C18 column and UV detector

  • Thermostatted autosampler

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate the hydrolysis reaction by diluting the stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <5%).

  • Immediately inject a sample (t=0) onto the HPLC system.

  • Continue to inject samples at regular time intervals (e.g., every 15-30 minutes for several hours).

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolyzed product over time.

  • Calculate the half-life (t₁/₂) of the NHS ester under the tested conditions by plotting the natural logarithm of the parent peak area versus time.

Visualizations

General Bioconjugation Workflow

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final_product Final Product Reagent PC Azido-PEG11-NHS Carbonate Ester Reaction_Mix Incubate Reagent + Biomolecule in Buffer Reagent->Reaction_Mix Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Reaction_Mix Buffer Reaction Buffer (pH 7.2-8.5) Buffer->Reaction_Mix Purification Remove Excess Reagent (e.g., Dialysis, SEC) Reaction_Mix->Purification Conjugate Purified Bioconjugate Purification->Conjugate

Caption: General workflow for bioconjugation using this compound.

NHS Ester Hydrolysis vs. Aminolysis Signaling Pathway

NHS_Ester_Reactions NHS_Ester PC Azido-PEG11-NHS Carbonate Ester Conjugate Stable Carbamate Linkage NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Product Inactive Hydrolyzed Product NHS_Ester->Hydrolyzed_Product Hydrolysis (Side Reaction) Amine Primary Amine (R-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_Product

Caption: Competing reactions of the NHS ester moiety in an aqueous environment.

Conclusion

This compound is a powerful tool for creating advanced bioconjugates. A thorough understanding of its solubility and stability is essential for successful and reproducible experimental outcomes. While this guide provides a comprehensive overview based on available data and chemical principles, it is recommended that researchers perform in-house validation of solubility and stability under their specific experimental conditions to ensure optimal performance.

The Architect's Toolkit: A Deep Dive into PEGylated Crosslinkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, where precision and stability are paramount, PEGylated crosslinkers have emerged as indispensable tools. This technical guide provides a comprehensive exploration of polyethylene (B3416737) glycol (PEG) linkers, offering insights into their fundamental principles, diverse chemistries, and practical applications in creating highly effective bioconjugates for therapeutic and diagnostic purposes.

Core Principles of PEGylation in Bioconjugation

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of modern biopharmaceutical development. This strategy is primarily employed to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

At its core, a PEGylated crosslinker is a molecule that incorporates a PEG chain as a spacer between two reactive functional groups.[1] These linkers serve as flexible, hydrophilic bridges that connect a biomolecule of interest to another molecule, such as a drug, a fluorescent dye, or another protein.[2] The inherent properties of the PEG chain—biocompatibility, solubility in aqueous and organic solvents, and resistance to protein adsorption—make it an ideal component for sophisticated bioconjugate design.[1]

The key benefits of incorporating PEGylated crosslinkers include:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic molecules, a crucial attribute for drug formulation and delivery.

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its rate of renal clearance, thereby extending its circulation time in the bloodstream.

  • Reduced Immunogenicity: The flexible PEG chain can effectively "mask" antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.

  • Improved Stability: PEG chains can protect the conjugated biomolecule from enzymatic degradation, enhancing its stability in biological environments.

  • Controlled Spacing: The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules, which can be critical for optimizing biological activity and minimizing steric hindrance.[2]

A Universe of Possibilities: Types of PEGylated Crosslinkers

PEGylated crosslinkers can be broadly categorized based on the reactivity of their terminal functional groups and the nature of the PEG chain itself.

Based on Reactivity:
  • Homobifunctional Crosslinkers: These linkers possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group or for creating intramolecular crosslinks.[3] Common reactive groups include NHS esters for targeting primary amines and maleimides for targeting sulfhydryl groups.[4]

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these linkers enable the sequential and controlled conjugation of two different molecules.[5] This approach offers greater specificity and reduces the formation of unwanted byproducts.[6] A typical heterobifunctional crosslinker might contain an NHS ester at one end and a maleimide (B117702) at the other, allowing for the specific linkage of an amine-containing molecule to a sulfhydryl-containing molecule.[7]

Based on Linker Characteristics:
  • Linear PEG Linkers: These are the most common type, consisting of a straight chain of ethylene (B1197577) glycol units.[8]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can offer enhanced steric shielding and may be more effective at increasing protein stability compared to linear PEGs of similar molecular weight.[8][9]

  • Cleavable PEG Linkers: Designed with a labile bond within the linker, these crosslinkers can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[1] This feature is particularly valuable for drug delivery applications where the controlled release of a therapeutic payload at the target site is desired.[1]

  • Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the conjugated molecules.[1]

PEG_Crosslinker_Types A PEGylated Crosslinkers B Based on Reactivity A->B C Based on Linker Characteristics A->C B1 Homobifunctional B->B1 B2 Heterobifunctional B->B2 C1 Linear C->C1 C2 Branched C->C2 C3 Cleavable C->C3 C4 Non-Cleavable C->C4

Figure 1: Classification of PEGylated Crosslinkers.

Quantitative Insights: The Impact of PEG Linker Properties

The selection of a PEGylated crosslinker with the appropriate length and architecture is a critical decision in bioconjugate design. The following tables summarize quantitative data from various studies, illustrating the profound effect of these parameters on the performance of bioconjugates, particularly antibody-drug conjugates (ADCs).

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [10]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Effect of Mini-PEG Linker Length on Receptor Binding Affinity [10]

PEG Linker LengthIC50 (nM)
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3
Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.

These data highlight a general trend where increasing PEG linker length can decrease the clearance rate of an ADC, thereby prolonging its circulation time. However, the effect on binding affinity can be more complex, with shorter linkers sometimes proving more beneficial for specific receptor-ligand interactions.[10]

The Chemist's Guide: Key Bioconjugation Chemistries

The covalent attachment of PEGylated crosslinkers to biomolecules is achieved through a variety of well-established chemical reactions that target specific functional groups.

Amine-Reactive Chemistry: Targeting Lysine (B10760008) Residues and N-Termini

The most common targets for PEGylation are the primary amines found in the side chains of lysine residues and at the N-terminus of proteins.[11]

  • N-Hydroxysuccinimide (NHS) Ester Chemistry: PEG-NHS esters react with primary amines at a pH of 7-9 to form stable amide bonds.[11][12] This is one of the most widely used methods for protein modification.

Sulfhydryl-Reactive Chemistry: Targeting Cysteine Residues

The thiol group of cysteine residues provides a unique target for highly specific conjugation.

  • Maleimide Chemistry: PEG-maleimide derivatives react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[11][13]

Carbonyl-Reactive Chemistry: Targeting Aldehydes and Ketones

  • Hydrazide and Aminooxy Chemistry: Aldehyde- or ketone-containing biomolecules can be targeted by PEG linkers functionalized with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively.[14][15] Oxime bonds are notably more stable than hydrazone bonds.[14]

Bioconjugation_Chemistry cluster_PEG PEGylated Crosslinker cluster_Biomolecule Biomolecule Functional Group cluster_Bond Resulting Covalent Bond P1 PEG-NHS Ester C1 Amide Bond P1->C1 reacts with (pH 7-9) P2 PEG-Maleimide C2 Thioether Bond P2->C2 reacts with (pH 6.5-7.5) P3 PEG-Hydrazide/Aminooxy C3 Hydrazone/Oxime Bond P3->C3 reacts with B1 Primary Amine (Lysine, N-terminus) B1->C1 B2 Sulfhydryl (Cysteine) B2->C2 B3 Carbonyl (Aldehyde, Ketone) B3->C3

Figure 2: Common Bioconjugation Chemistries with PEGylated Crosslinkers.

In Action: PEGylated ADCs and Signaling Pathways

A prime example of the successful application of PEGylated crosslinkers is in the development of Antibody-Drug Conjugates (ADCs). In HER2-positive breast cancer, for instance, ADCs targeting the HER2 receptor have revolutionized treatment.[16] A PEG linker in such an ADC can improve its solubility and stability, allowing for the delivery of a potent cytotoxic payload directly to the cancer cells.[17]

The general mechanism of action for a HER2-targeted ADC is as follows:

  • The antibody component of the ADC binds to the HER2 receptor on the surface of a cancer cell.[18]

  • The ADC-HER2 complex is internalized by the cell.[18]

  • Inside the cell, the linker is cleaved (in the case of a cleavable linker), releasing the cytotoxic payload.[19]

  • The payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage.[18]

HER2_ADC_Signaling A PEGylated Anti-HER2 ADC B HER2 Receptor (on cancer cell surface) A->B binds to C Internalization of ADC-HER2 Complex B->C triggers D Lysosomal Degradation & Linker Cleavage C->D E Release of Cytotoxic Payload D->E F Inhibition of Microtubule Polymerization / DNA Damage E->F leads to G Apoptosis (Cancer Cell Death) F->G

Figure 3: Mechanism of Action of a PEGylated Anti-HER2 ADC.

Experimental Protocols: A Practical Guide

The successful implementation of bioconjugation strategies relies on well-defined experimental protocols. Below are detailed methodologies for key experiments involving PEGylated crosslinkers.

Protocol 1: NHS-Ester PEGylation of an Antibody

Objective: To conjugate an NHS-ester-activated PEG linker to the primary amines of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)[20]

  • NHS-PEG-linker

  • Amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification[20]

  • Anhydrous DMSO or DMF[12]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[20]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][12] Do not store the stock solution as the NHS ester is moisture-sensitive and will hydrolyze.[2][12]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the antibody (a 10 to 50-fold molar excess is a common starting point).[20]

    • Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring.[20]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[20]

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS-PEG linker. Incubate for 15-30 minutes at room temperature.[20]

  • Purification: Purify the PEGylated antibody from unreacted PEG linker and other small molecules using an SEC column.[20]

  • Characterization: Characterize the purified conjugate for purity, concentration, and degree of PEGylation.

Protocol 2: Maleimide-Thiol Conjugation of a Protein

Objective: To conjugate a maleimide-activated PEG linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[11]

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Desalting column or dialysis cassette for purification[11]

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[11]

    • If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced. Add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to the addition of the PEG-maleimide.

  • PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable solvent.

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the protein's thiol groups is a typical starting point.[21]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.[21]

  • Purification: Remove unreacted PEG-Maleimide by size-exclusion chromatography or dialysis.[13]

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its integrity.

Experimental_Workflow_ADC A 1. Antibody & Drug-Linker Preparation B 2. Bioconjugation Reaction (e.g., NHS or Maleimide chemistry) A->B C 3. Purification of ADC (e.g., SEC, HIC) B->C D 4. Characterization of ADC (DAR, Purity, Aggregation) C->D E 5. In Vitro Evaluation (Binding, Cytotoxicity) D->E F 6. In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicity) E->F G Lead Candidate Selection F->G

Figure 4: General Experimental Workflow for ADC Development.

Conclusion

PEGylated crosslinkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their ability to enhance the solubility, stability, and pharmacokinetic properties of biomolecules has been instrumental in the development of a new generation of therapeutics and diagnostics. By understanding the fundamental principles of PEGylation, the diverse array of available crosslinker chemistries, and the impact of linker design on bioconjugate performance, researchers can rationally design and synthesize innovative bioconjugates with optimized efficacy and safety profiles. The continued evolution of PEGylated crosslinker technology promises to unlock even greater potential in the development of targeted therapies and precision medicine.[2]

References

PC Azido-PEG11-NHS carbonate ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and experimental procedures for PC Azido-PEG11-NHS carbonate ester, a versatile heterobifunctional linker used in bioconjugation and drug development.

Core Properties

This compound is a photocleavable (PC) linker containing an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester allows for covalent attachment to primary amines on proteins or other molecules, while the azide group enables subsequent conjugation to alkyne-containing molecules via click chemistry. The photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to UV light.

Quantitative Data Summary
PropertyValueReferences
Molecular Weight ~993.0 g/mol [1][2][3]
Chemical Formula C42H68N6O21[1][2][4]
CAS Number 2353409-91-1[1][2][3]
Purity Typically ≥95%[1][2]
Storage Conditions -20°C, desiccated, and protected from light[4]

Key Applications

This linker is primarily utilized in:

  • PROTAC® Synthesis: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

  • Antibody-Drug Conjugates (ADCs): To link antibodies to cytotoxic drugs.

  • Bioconjugation and Labeling: For the attachment of molecules to proteins, amine-modified oligonucleotides, and other amine-containing biomolecules.[4]

  • Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

Experimental Protocols

The following are representative protocols for the use of this compound. Optimization may be required for specific applications.

Materials and Reagents
  • This compound

  • Amine-containing protein or molecule of interest

  • Alkyne-containing molecule for click chemistry

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris or glycine)

  • Desalting columns or dialysis equipment

  • For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

  • For SPAAC: A strained alkyne (e.g., DBCO or BCN).

  • UV lamp (e.g., 365 nm) for photocleavage.

Stage 1: NHS Ester Conjugation to an Amine-Containing Protein

This protocol describes the labeling of a protein with the linker.

  • Preparation of Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5]

  • Preparation of Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5][6] The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[5][6]

  • Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution.[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]

  • Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM.[7]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.[6] The resulting product is the azide-functionalized protein.

Stage 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide-functionalized protein to an alkyne-containing molecule.

  • Reactant Preparation: In a suitable reaction buffer, combine the azide-functionalized protein and the alkyne-containing molecule.

  • Catalyst Preparation: Prepare fresh solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

  • Reaction Initiation: Add the catalyst components to the mixture of the azide- and alkyne-containing molecules.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove the catalyst and unreacted components.

  • Reactant Preparation: In a suitable reaction buffer, combine the azide-functionalized protein and a molecule containing a strained alkyne (e.g., DBCO or BCN).[1]

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactants.

  • Purification: Purify the final conjugate using standard protein purification techniques to remove any unreacted molecules.

Stage 3: Photocleavage

The linker can be cleaved to release the conjugated molecules.

  • Sample Preparation: Prepare the purified conjugate in a suitable buffer.

  • UV Exposure: Expose the sample to UV light, typically around 365 nm.

  • Cleavage Time: The time required for cleavage will depend on the intensity of the UV source and the concentration of the conjugate. It is recommended to perform a time-course experiment to determine the optimal exposure time.

  • Analysis: Analyze the products of the cleavage reaction by methods such as HPLC or mass spectrometry to confirm the release of the conjugated molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound in a two-step conjugation process followed by photocleavage.

G cluster_0 Stage 1: NHS Ester Conjugation cluster_1 Stage 2: Click Chemistry (SPAAC) cluster_2 Stage 3: Photocleavage protein Amine-Containing Protein (R1-NH2) azide_protein Azide-Functionalized Protein protein->azide_protein + Linker (NHS Reaction) pH 7.2-8.0 linker PC Azido-PEG11-NHS Carbonate Ester linker->azide_protein conjugate Final Protein Conjugate azide_protein->conjugate + Alkyne (SPAAC Reaction) alkyne Strained Alkyne (e.g., DBCO-R2) alkyne->conjugate cleaved_protein Released Protein conjugate->cleaved_protein Photocleavage released_molecule Released PEG-R2 conjugate->released_molecule uv_light UV Light (365 nm) uv_light->conjugate

Caption: Experimental workflow for bioconjugation using this compound.

References

A Deep Dive into Click Chemistry: An In-depth Technical Guide to Azide-PEG-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, precision, efficiency, and biocompatibility are paramount. "Click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful tool that fulfills these criteria, offering a modular approach to covalently linking molecules.[1][2] This guide provides a comprehensive technical overview of a key player in the click chemistry toolbox: the Azide-Polyethylene Glycol-N-Hydroxysuccinimide (Azide-PEG-NHS) ester. These heterobifunctional linkers are instrumental in the site-specific modification of biomolecules, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[3][4][5]

The Core of Click Chemistry: A Reaction of Efficiency

Click chemistry describes a class of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1][6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[7][8][9] This reaction is highly efficient and tolerant of a wide range of functional groups and aqueous environments, making it ideal for biological applications.[7][9]

A significant advancement in this field is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a potentially cytotoxic copper catalyst.[2][7] SPAAC utilizes strained cyclooctynes that readily react with azides, offering a truly bioorthogonal conjugation strategy.[7]

Azide-PEG-NHS Esters: The Versatile Bridge

Azide-PEG-NHS esters are versatile reagents that combine three key functional elements:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the efficient and specific conjugation of the linker to primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins, peptides, and other biomolecules, forming a stable amide bond.[3][10][11][12]

  • Polyethylene Glycol (PEG) Spacer: The PEG linker is a flexible, hydrophilic chain that offers several advantages.[13][14] It can enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and provide spatial separation between the conjugated molecules.[13][14][15]

  • Azide Group: This functional group is the key to the "click" reaction. It remains inert until it encounters its alkyne partner, allowing for highly specific and controlled secondary conjugation.[3][16]

The combination of these features makes Azide-PEG-NHS esters powerful tools for a two-step bioconjugation strategy. First, the biomolecule of interest is "activated" with the azide functionality via the NHS ester. Then, a second molecule containing an alkyne group can be "clicked" onto the azide-modified biomolecule.[13][17]

Quantitative Data for Bioconjugation Reactions

The efficiency and conditions of the two key reactions involving Azide-PEG-NHS esters are summarized below.

Table 1: Amine-Reactive Labeling with NHS Esters

ParameterCondition
Target Functional GroupPrimary Amines (-NH2)
Reaction pH7.0 - 9.0
Typical Reaction Time30 - 60 minutes at room temperature; 2 hours on ice
Resulting LinkageStable Amide Bond
Molar Excess of Reagent10- to 50-fold molar excess for protein concentrations < 5 mg/mL; 10-fold for ≥ 5 mg/mL

Data compiled from multiple sources.[10][18]

Table 2: Azide-Alkyne Click Chemistry Reactions

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield Very High (>95%)Very High (>95%)

Data compiled from BenchChem Technical Support Team.[17]

Experimental Protocols

The following are detailed methodologies for the key experiments involving Azide-PEG-NHS esters.

Protocol 1: Amine-Reactive Labeling of a Protein with an Azide-PEG-NHS Ester

Objective: To introduce an azide functional group onto a protein using an Azide-PEG-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.[10] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[10]

  • Reagent Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10][17] The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[10]

  • Reaction: Add a calculated molar excess of the Azide-PEG-NHS ester stock solution to the protein solution.[17] The optimal molar excess depends on the protein concentration and the desired degree of labeling and should be determined empirically.[10] A common starting point is a 20-fold molar excess.[10]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[17] Incubate for 15-30 minutes at room temperature.[17]

  • Purification: Remove excess, unreacted Azide-PEG-NHS ester and byproducts by purifying the azide-functionalized protein using SEC or dialysis.[10][17]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., TBTA)

  • Sodium ascorbate (B8700270) (freshly prepared)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized payload.[17]

  • Catalyst Preparation: Prepare a premix of CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.[17]

  • Catalyst Addition: Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.[17]

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[17]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.[17]

  • Purification: Purify the final protein-payload conjugate using SEC or dialysis to remove the catalyst, excess payload, and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate a strained alkyne-containing molecule to the azide-functionalized protein without a copper catalyst.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Strained alkyne-functionalized molecule of interest (e.g., DBCO or BCN derivative) dissolved in DMSO

Procedure:

  • Reaction Setup: To the purified azide-functionalized protein, add a 2- to 5-fold molar excess of the strained alkyne-functionalized payload.[17]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[17] The reaction can also be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

  • Purification: Purify the final protein-payload conjugate using SEC or dialysis to remove the excess payload.[17]

Visualizing the Workflow and Mechanisms

Diagrams illustrating the key processes provide a clearer understanding of the concepts.

experimental_workflow cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: Click Chemistry Conjugation Protein Protein Reaction1 NHS Ester Reaction (pH 7-9) Protein->Reaction1 Azide-PEG-NHS Azide-PEG-NHS Azide-PEG-NHS->Reaction1 Azide_Protein Azide-Functionalized Protein Reaction1->Azide_Protein Reaction2 Click Reaction (CuAAC or SPAAC) Azide_Protein->Reaction2 Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: A two-step experimental workflow for bioconjugation using Azide-PEG-NHS esters.

click_chemistry_mechanisms cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 Azide Catalyst Cu(I) Catalyst Azide1->Catalyst Alkyne1 Terminal Alkyne Alkyne1->Catalyst Triazole1 1,4-disubstituted 1,2,3-triazole Catalyst->Triazole1 Azide2 Azide Reaction_SPAAC [3+2] Cycloaddition (No Catalyst) Azide2->Reaction_SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction_SPAAC Triazole2 1,2,3-triazole Reaction_SPAAC->Triazole2

Caption: A comparison of CuAAC and SPAAC click chemistry reaction mechanisms.

Applications in Drug Development and Research

The versatility of Azide-PEG-NHS esters has led to their widespread adoption in various areas of drug development and research:

  • Antibody-Drug Conjugates (ADCs): These reagents are used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[17][19]

  • PROTACs (Proteolysis-Targeting Chimeras): Azide-PEG-NHS esters can serve as linkers in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[20]

  • Drug Delivery and Nanotechnology: PEGylation of drugs and nanoparticles using these linkers can improve their pharmacokinetic properties.[3][5]

  • Biomolecule Labeling and Imaging: The attachment of fluorescent dyes, biotin, or other reporter molecules enables the tracking and detection of biomolecules in complex biological systems.[9]

References

Methodological & Application

Application Notes and Protocols for PC Azido-PEG11-NHS Carbonate Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to labeling proteins with PC Azido-PEG11-NHS carbonate ester. This bifunctional, photocleavable (PC) linker incorporates a terminal azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions and an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to primary amines on proteins. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Overview

The labeling process involves a two-stage approach. Initially, the NHS ester of the PC Azido-PEG11 linker reacts with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus) on the target protein to form a stable amide bond. This introduces a versatile azide handle onto the protein. Subsequently, this azide group can be used for covalent attachment of various molecules, such as fluorophores, biotin, or drug molecules, that contain a complementary alkyne group via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The photocleavable nature of the linker allows for the subsequent release of the conjugated molecule upon exposure to UV light.[1][2][3][4]

Quantitative Data: Recommended Starting Conditions and Optimization

The efficiency of protein labeling with NHS esters is influenced by factors such as the concentration of the protein and the labeling reagent, the reaction buffer composition, and the incubation time and temperature. The degree of labeling (DOL), or the average number of linker molecules conjugated to each protein molecule, can be controlled by adjusting the molar excess of the this compound.

It is recommended to perform small-scale trial reactions to determine the optimal molar excess for your specific protein and desired DOL.

Protein ConcentrationRecommended Starting Molar Excess of NHS EsterNotes
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.
< 1 mg/mL20-50 foldA higher excess is often needed to compensate for slower reaction kinetics at lower concentrations.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for conjugating the this compound to a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification resin (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be avoided. If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. The NHS-ester moiety is sensitive to moisture and will hydrolyze, so do not prepare stock solutions for long-term storage.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess.

    • Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing. Protect from light if the conjugated molecule is light-sensitive.

  • Quench Reaction (Optional):

    • To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.[5]

  • Purify the Azide-Labeled Protein:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.

    • The azide-labeled protein is now ready for downstream applications. Store the labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Downstream Click Chemistry Reactions

The azide-functionalized protein can be conjugated to an alkyne-containing molecule of interest using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic, making it more suitable for in vitro applications.[5][6][7]

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugated Protein:

    • Remove the catalyst and excess reagents by size-exclusion chromatography or dialysis.

This is a copper-free click chemistry reaction that is ideal for applications in living cells or where copper toxicity is a concern.[8][9] It utilizes a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO, BCN).[10]

Materials:

  • Azide-labeled protein

  • Cyclooctyne-containing molecule (e.g., DBCO-dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the cyclooctyne-containing molecule in DMSO.

  • Click Reaction:

    • Combine the azide-labeled protein and the cyclooctyne-containing molecule (typically a 2-10 fold molar excess) in the reaction buffer.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.

  • Purify the Conjugated Protein:

    • Purify the labeled protein using size-exclusion chromatography or dialysis to remove any unreacted cyclooctyne reagent.

Protocol 3: Photocleavage of the PC Linker

The PC linker can be cleaved by exposure to near-UV light, allowing for the release of the conjugated molecule.[11]

Materials:

  • Protein conjugated via the PC Azido-PEG11 linker

  • UV light source (e.g., Black Ray XX-15 UV lamp or similar)

Procedure:

  • Prepare Sample:

    • Place the sample containing the conjugated protein in a suitable UV-transparent vessel.

  • UV Irradiation:

    • Expose the sample to near-UV light in the range of 300-350 nm.[11][12] A common emission peak used is 365 nm.[11]

    • The duration of exposure will depend on the intensity of the light source and the concentration of the sample. Complete cleavage can often be achieved within 5 minutes with an appropriate setup.[11] For example, using a lamp with an intensity of 1.1 mW at a distance of ~15-31 cm.[11]

    • It is recommended to perform a time-course experiment to determine the optimal irradiation time for complete cleavage.

  • Analysis:

    • Analyze the sample using methods such as SDS-PAGE or mass spectrometry to confirm the cleavage and release of the conjugated molecule.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification p_sol Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix Mix Protein and NHS Ester (10-20x molar excess) p_sol->mix nhs_sol Prepare PC Azido-PEG11-NHS Ester Stock Solution (10 mM in anhydrous DMSO/DMF) nhs_sol->mix incubate Incubate (30-60 min at RT or 2h on ice) mix->incubate quench Quench Reaction (Optional) (Tris-HCl) incubate->quench purify Purify Azide-Labeled Protein (Size-Exclusion Chromatography or Dialysis) quench->purify

Caption: Experimental workflow for protein labeling with this compound.

G cluster_product Product protein Protein-NH2 (Primary Amine) plus1 + linker This compound arrow pH 7.2-9.0 linker->arrow labeled_protein Protein-NH-CO-O-PEG11-Azide (Stable Amide Bond) arrow->labeled_protein

Caption: Chemical reaction of this compound with a primary amine on a protein.

G cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_protein Azide-Labeled Protein spaac_product Protein-Linker-Triazole-Dye azide_protein->spaac_product Mix and Incubate dbco_dye DBCO-Dye dbco_dye->spaac_product azide_protein2 Azide-Labeled Protein cuaac_product Protein-Linker-Triazole-Biotin azide_protein2->cuaac_product Add Cu(I), Incubate alkyne_biotin Alkyne-Biotin alkyne_biotin->cuaac_product

Caption: Downstream click chemistry applications for azide-labeled proteins.

References

Application Notes and Protocols for PC Azido-PEG11-NHS Ester in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Azido-PEG11-NHS ester is a versatile, heterobifunctional, photocleavable crosslinker that serves as a powerful tool in the field of proteomics. This reagent is engineered with three key functional components:

  • An N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., lysine (B10760008) residues and N-termini of proteins) to form stable amide bonds.

  • An azide (B81097) (N3) group that enables highly specific and efficient covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry".[1]

  • A photocleavable (PC) linker moiety that can be cleaved upon exposure to UV light (typically 365 nm), allowing for the controlled release of captured biomolecules.[2]

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG11) that enhances solubility in aqueous buffers and reduces steric hindrance.

This unique combination of features makes PC Azido-PEG11-NHS ester an ideal reagent for a variety of proteomics applications, including chemical proteomics for target identification, mapping protein-protein interactions, and the development of advanced biotherapeutics like Proteolysis Targeting Chimeras (PROTACs).

Principle of the Method

The use of PC Azido-PEG11-NHS ester in proteomics typically follows a multi-step workflow:

  • Protein Labeling: The NHS ester group of the reagent is used to covalently label proteins of interest on their primary amines. This can be performed on purified proteins, in cell lysates, or even in living cells.

  • Bioorthogonal Ligation (Click Chemistry): The azide group introduced onto the labeled proteins serves as a handle for the attachment of a reporter molecule (e.g., biotin (B1667282) for enrichment, or a fluorophore for imaging) that contains a complementary alkyne group. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

  • Enrichment of Labeled Proteins: If a biotin tag is used, the labeled proteins can be selectively captured and enriched from complex biological samples using streptavidin-coated beads.

  • Photocleavage and Elution: The enriched proteins are then released from the beads by exposing them to UV light, which cleaves the photocleavable linker. This gentle elution method avoids the harsh chemical conditions often required to disrupt the biotin-streptavidin interaction, leading to cleaner samples and reduced background in downstream analyses.

  • Mass Spectrometry Analysis: The eluted proteins are then typically digested into peptides and analyzed by mass spectrometry (MS) for identification and quantification.

Applications in Proteomics

Chemical Proteomics for Target Identification and Drug Discovery

PC Azido-PEG11-NHS ester can be used to identify the protein targets of small molecule drugs or to map the binding sites of covalent inhibitors. In this approach, a small molecule of interest is functionalized with an alkyne group. This alkyne-tagged probe is then incubated with a proteome that has been pre-labeled with PC Azido-PEG11-NHS ester. Through click chemistry, the small molecule becomes covalently attached to its protein targets via the photocleavable linker. Subsequent enrichment, photocleavage, and MS analysis allow for the identification of the target proteins. This workflow is invaluable for understanding a drug's mechanism of action and potential off-target effects.

Mapping Protein-Protein Interactions

This reagent can be employed to study protein-protein interactions in their native cellular context. A "bait" protein can be labeled with PC Azido-PEG11-NHS ester. After allowing the bait protein to interact with its binding partners, a crosslinking agent can be used to stabilize the protein complexes. The azide group on the bait protein can then be used to click-on a biotin tag for enrichment of the entire complex. Following photocleavage, the interacting "prey" proteins can be identified by mass spectrometry. This approach, particularly when combined with quantitative proteomics, can provide insights into the composition and dynamics of protein interaction networks.[3]

Development of Photocleavable PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[4] PC Azido-PEG11-NHS ester can be used in the synthesis of PROTACs where one end of the PROTAC is a ligand for the target protein and the other end is a ligand for an E3 ubiquitin ligase, connected by the photocleavable PEG linker. The photocleavable nature of the linker can be exploited to create "caged" or photoactivatable PROTACs, allowing for precise spatiotemporal control over protein degradation, which is a powerful tool for studying dynamic cellular processes.[5]

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with PC Azido-PEG11-NHS Ester

Materials:

  • PC Azido-PEG11-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer without primary amines)

  • Protease inhibitor cocktail

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Prepare Cell Lysate: Lyse cells in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine Protein Concentration: Measure the protein concentration of the cell lysate using a standard protein assay. Adjust the concentration to 1-5 mg/mL with lysis buffer.

  • Prepare PC Azido-PEG11-NHS Ester Stock Solution: Immediately before use, dissolve the PC Azido-PEG11-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Protein Labeling Reaction:

    • For a typical labeling reaction, use a 10- to 40-fold molar excess of the NHS ester to the total protein amount. The optimal ratio should be empirically determined.

    • Add the calculated volume of the 10 mM PC Azido-PEG11-NHS ester stock solution to the protein lysate. Ensure the final DMSO concentration does not exceed 5% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Remove Excess Reagent: Remove the unreacted PC Azido-PEG11-NHS ester by dialysis against PBS or by using a desalting column.

Protocol 2: Click Chemistry Biotinylation of Azide-Labeled Proteins

Materials:

  • Azide-labeled protein sample (from Protocol 1)

  • Alkyne-Biotin conjugate (e.g., DBCO-Biotin for copper-free click chemistry)

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare Alkyne-Biotin Stock Solution: Dissolve the Alkyne-Biotin conjugate in DMSO to a final concentration of 10 mM.

  • Click Reaction:

    • Add the Alkyne-Biotin stock solution to the azide-labeled protein sample to a final concentration of 100-200 µM (a 2- to 5-fold molar excess over the estimated amount of labeled protein is a good starting point).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove Excess Reagent: Remove the unreacted Alkyne-Biotin using a desalting column or dialysis. The biotinylated protein sample is now ready for enrichment.

Protocol 3: Enrichment and Photocleavage of Biotinylated Proteins

Materials:

  • Biotinylated protein sample (from Protocol 2)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • UV lamp (365 nm)

  • Elution buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Enrichment:

    • Incubate the biotinylated protein sample with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

  • Photocleavage:

    • Resuspend the beads in a minimal volume of elution buffer in a UV-transparent tube.

    • Expose the bead slurry to a 365 nm UV lamp for 15-30 minutes on ice. The optimal exposure time should be determined empirically.[2]

    • Collect the supernatant containing the eluted proteins.

Protocol 4: Sample Preparation for Mass Spectrometry

Materials:

  • Eluted protein sample (from Protocol 3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio (w/w).

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize representative quantitative data from proteomics studies using methodologies similar to those described above with cleavable linkers. These values can serve as a general guideline for expected outcomes.

Table 1: Protein Labeling and Enrichment Efficiency

ParameterTypical ValueReference
Protein Labeling Efficiency60-90%[6]
Enrichment Efficiency of Labeled Peptides4-5 fold increase in detectable cross-links[7]
Number of Identified Proteins (Chemical Proteomics)> 10,000 unique cysteine residues quantified[8]
Number of Identified Cross-linked Peptide Pairs53 in vivo inter-cross-linked peptide pairs[9]

Table 2: PROTAC-Mediated Protein Degradation

PROTACTarget ProteinDC50 (Degradation Concentration 50)Reference
ARV-110Androgen Receptor~1 nM[1][2]

Mandatory Visualization

Chemical Proteomics Workflow for Target Identification

cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Target Engagement & Ligation cluster_2 Step 3: Enrichment & Elution cluster_3 Step 4: Analysis Proteome Cell Lysate / Proteome LabeledProteome Azide-Labeled Proteome Proteome->LabeledProteome Amine Reaction TargetComplex Target-Probe Complex LabeledProteome->TargetComplex BiotinylatedComplex Biotinylated Target-Probe Complex Reagent PC Azido-PEG11-NHS Ester Reagent->Proteome Probe Alkyne-Tagged Small Molecule Probe Probe->TargetComplex TargetComplex->BiotinylatedComplex Click Chemistry EnrichedComplex Enriched Complex on Beads BiotinylatedComplex->EnrichedComplex ElutedProteins Eluted Target Proteins AlkyneBiotin Alkyne-Biotin StreptavidinBeads Streptavidin Beads StreptavidinBeads->EnrichedComplex EnrichedComplex->ElutedProteins Photocleavage Digestion Tryptic Digestion ElutedProteins->Digestion MS LC-MS/MS Analysis UV UV Light (365 nm) UV->EnrichedComplex Digestion->MS Data Protein Identification & Quantification MS->Data cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effect PROTAC ARV-110 (PROTAC) AR Androgen Receptor (AR) (Target Protein) PROTAC->AR E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 TernaryComplex Ternary Complex (AR-PROTAC-E3) AR->TernaryComplex E3->TernaryComplex Ub Ubiquitin UbAR Polyubiquitinated AR TernaryComplex->UbAR Ubiquitination Ub->TernaryComplex Proteasome Proteasome UbAR->Proteasome Degradation Degraded AR (Peptides) Proteasome->Degradation AR_Signaling AR Signaling Pathway Degradation->AR_Signaling Inhibition Proliferation Prostate Cancer Cell Proliferation AR_Signaling->Proliferation Drives cluster_0 Basal State cluster_1 Oxidative Stress / Probe Intervention Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Keap1_mod Modified Keap1 Proteasome_basal Proteasome Nrf2->Proteasome_basal Ubiquitination Nrf2_free Nrf2 (Released) Degradation_basal Nrf2 Degradation Proteasome_basal->Degradation_basal Stress Oxidative Stress or Covalent Probe Stress->Keap1 Modifies Cysteines Keap1_mod->Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activates

References

Application Notes and Protocols for PC Azido-PEG11-NHS in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Azido-PEG11-NHS is a versatile, heterobifunctional linker designed for advanced drug delivery applications. This photocleavable (PC) linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, an N-Hydroxysuccinimide (NHS) ester, and an azide (B81097) group, offering a trifecta of functionalities for the sophisticated design of targeted and controlled-release drug delivery systems.

The NHS ester facilitates covalent conjugation to primary amines present on the surface of proteins, peptides, or small molecule drugs. The azide group enables "click chemistry," a highly efficient and bio-orthogonal reaction, for attachment to alkyne-modified surfaces, such as nanoparticles or other macromolecules. The PEG11 spacer enhances the solubility and biocompatibility of the conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2][3] Crucially, the photocleavable linker allows for spatiotemporal control over drug release; upon irradiation with a specific wavelength of light, the linker is cleaved, liberating the conjugated payload at the target site.[4][5]

These characteristics make PC Azido-PEG11-NHS an invaluable tool for the development of next-generation drug delivery vehicles, including antibody-drug conjugates (ADCs), targeted nanoparticles, and hydrogels for localized therapy.[6][7]

Key Applications and Advantages

  • Spatially and Temporally Controlled Drug Release: The photocleavable linker enables on-demand drug release upon light stimulation, minimizing off-target effects and maximizing therapeutic efficacy at the desired site.[4][5]

  • Antibody-Drug Conjugates (ADCs): The NHS ester allows for the conjugation of potent cytotoxic drugs to monoclonal antibodies, while the azide group can be used to attach imaging agents or other functionalities. The photocleavable nature of the linker provides a mechanism for controlled payload release within the tumor microenvironment.

  • Targeted Nanoparticle Drug Delivery: PC Azido-PEG11-NHS can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). The NHS ester can conjugate targeting ligands (e.g., antibodies, peptides), and the azide group can be used for further modifications. The encapsulated or conjugated drug can then be released upon light exposure.

  • PROTAC Development: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins.[8]

  • Hydrogel-Based Drug Depots: Incorporation of this linker into hydrogel networks allows for the creation of drug depots from which the therapeutic agent can be released in a controlled manner with light.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study utilizing a similar photocleavable linker system for the delivery of biomolecules via nanoparticles. This data provides an insight into the expected characteristics of a drug delivery system employing PC Azido-PEG11-NHS.

ParameterValueReference
Nanoparticle Characterization
Initial Hydrodynamic Diameter143.2 ± 35.3 nm[1]
Hydrodynamic Diameter after Photo-release226.7 ± 35.5 nm[1]
Zeta Potential+19 ± 0.5 mV[1]
Biomolecule Conjugation
Conjugated Protein per mg of Nanoparticles8.8 µg[1]
Photo-stimulated Release
Percentage of Protein Released (after 15 min UV)~24%[1]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to PC Azido-PEG11-NHS

This protocol describes the conjugation of a primary amine-containing drug to the NHS ester of the PC Azido-PEG11-NHS linker.

Materials:

  • PC Azido-PEG11-NHS

  • Amine-containing drug

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., Tris buffer or glycine)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of PC Azido-PEG11-NHS to room temperature before opening to prevent moisture condensation.

    • Dissolve the amine-containing drug in the appropriate anhydrous solvent.

    • Immediately before use, dissolve the PC Azido-PEG11-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[9]

  • Conjugation Reaction:

    • In a reaction vessel, add the dissolved amine-containing drug.

    • Add the PC Azido-PEG11-NHS stock solution to the drug solution. A molar excess of the linker (e.g., 1.5 to 5-fold) may be required to drive the reaction to completion.

    • The reaction can be performed in an amine-free buffer (e.g., PBS, pH 7.2-8.0). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the stability of the drug, if it is a biomolecule.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the drug-linker conjugate from excess reagents using a suitable method such as dialysis against PBS or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration of the conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC, mass spectrometry).

Protocol 2: Formulation of Drug-Linker Functionalized Nanoparticles via Click Chemistry

This protocol outlines the attachment of the azide-functionalized drug-linker conjugate (from Protocol 1) to alkyne-modified nanoparticles.

Materials:

  • Drug-PC-Azido-PEG11 conjugate

  • Alkyne-modified nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Purification system (e.g., dialysis, centrifugation)

Procedure:

  • Preparation of Reagents:

    • Disperse the alkyne-modified nanoparticles in an appropriate buffer.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Click Chemistry Reaction:

    • To the nanoparticle dispersion, add the Drug-PC-Azido-PEG11 conjugate.

    • Add CuSO4 to the reaction mixture (final concentration typically in the micromolar range).

    • Add sodium ascorbate (a reducing agent) in excess to reduce Cu(II) to Cu(I) in situ.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Purify the functionalized nanoparticles from unreacted components by repeated centrifugation and resuspension or by dialysis.

  • Characterization:

    • Characterize the resulting nanoparticles for size, zeta potential, drug loading, and surface modification using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and spectroscopic methods.

Protocol 3: In Vitro Photo-stimulated Drug Release

This protocol describes the procedure to induce and quantify drug release from the functionalized nanoparticles upon light irradiation.

Materials:

  • Drug-functionalized nanoparticle suspension

  • Appropriate buffer (e.g., PBS)

  • UV lamp with a specific wavelength for photocleavage (typically around 365 nm for nitrobenzyl-based linkers)

  • Analytical system to quantify the released drug (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Sample Preparation:

    • Dilute the drug-functionalized nanoparticle suspension to a known concentration in the desired release medium (e.g., PBS).

    • Prepare a control sample that will not be exposed to light.

  • Photo-irradiation:

    • Expose the nanoparticle suspension to UV light at the appropriate wavelength and intensity. The duration of exposure will depend on the desired extent of drug release.

    • Keep the control sample in the dark under the same temperature conditions.

  • Quantification of Released Drug:

    • At various time points during irradiation, take aliquots from the light-exposed and control samples.

    • Separate the nanoparticles from the supernatant containing the released drug by centrifugation or using a centrifugal filter unit.

    • Quantify the concentration of the drug in the supernatant using a pre-validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time for both the irradiated and control samples.

    • Plot the drug release profile (cumulative release % vs. time) to determine the release kinetics.

Visualizations

experimental_workflow cluster_conjugation Step 1: Drug-Linker Conjugation cluster_formulation Step 2: Nanoparticle Functionalization cluster_release Step 3: Photo-stimulated Release drug Amine-containing Drug conjugate Drug-PC-Azido-PEG11 drug->conjugate NHS ester reaction (pH 7.2-8.0) linker PC Azido-PEG11-NHS linker->conjugate functionalized_np Drug-loaded Photocleavable NP conjugate->functionalized_np Click Chemistry (CuSO4, NaAsc) nanoparticle Alkyne-modified Nanoparticle nanoparticle->functionalized_np released_drug Released Drug functionalized_np->released_drug Photocleavage cleaved_np Cleaved Nanoparticle functionalized_np->cleaved_np light UV Light (e.g., 365 nm) light->functionalized_np

Caption: Experimental workflow for drug delivery using PC Azido-PEG11-NHS.

signaling_pathway cluster_delivery Drug Delivery and Cellular Uptake cluster_release_action Intracellular Release and Action ADC Targeted Nanoparticle (NP-Linker-Drug) Cell Target Cell ADC->Cell Targeting Ligand Binding Endocytosis Receptor-mediated Endocytosis Cell->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome ReleasedDrug Active Drug Endosome->ReleasedDrug Light External Light Stimulation Light->Endosome Photocleavage of Linker Target Intracellular Target ReleasedDrug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Cellular mechanism of a light-triggered drug delivery system.

References

Application Notes and Protocols for PC Azido-PEG11-NHS Carbonate Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance solubility and cell permeability.[3][4]

This document provides detailed application notes and protocols for the use of PC Azido-PEG11-NHS carbonate ester , a bifunctional, PEG-based linker, in the synthesis of PROTACs. This linker features an azide (B81097) group for "click chemistry" and an N-hydroxysuccinimide (NHS) carbonate ester for reaction with primary amines, offering a versatile platform for PROTAC assembly.[5][6][7]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective use in PROTAC synthesis.

PropertyValueReference
CAS Number 2353409-91-1[8]
Molecular Formula C42H68N6O21[8][9]
Molecular Weight 993.02 g/mol [8][9]
Purity Typically ≥95%[8]
Functional Group 1 Azide (for Click Chemistry)[5][6]
Functional Group 2 NHS Carbonate Ester (Amine-reactive)[5][6]
Storage Conditions Store at -20°C in a dry, dark place under an inert atmosphere.[9]

PROTAC Synthesis Strategy

The dual functionality of this compound allows for a modular and efficient approach to PROTAC synthesis. The general strategy involves two key steps:

  • Amide/Carbamate (B1207046) Bond Formation: The NHS carbonate ester end of the linker reacts with a primary amine on either the POI ligand or the E3 ligase ligand to form a stable carbamate or amide bond.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide end of the linker is then coupled to the other ligand, which has been functionalized with a terminal alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.[5][10]

Below is a diagram illustrating the general workflow for PROTAC synthesis using this linker.

G cluster_synthesis PROTAC Synthesis Workflow POI_ligand Protein of Interest (POI) Ligand (with alkyne handle) protac Final PROTAC Molecule POI_ligand->protac E3_ligand E3 Ligase Ligand (with amine handle) intermediate E3 Ligand-Linker Intermediate E3_ligand->intermediate Amide/Carbamate Bond Formation (NHS ester reaction) linker PC Azido-PEG11-NHS carbonate ester linker->intermediate intermediate->protac Click Chemistry (CuAAC or SPAAC)

PROTAC Synthesis Workflow Diagram

Detailed Experimental Protocols

Protocol 1: Synthesis of an E3 Ligand-Linker Intermediate

This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) to the this compound.

Materials and Reagents:

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Reverse-phase preparative HPLC system

  • Lyophilizer

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.

  • Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve the this compound in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC to obtain the pure E3 Ligand-Linker Intermediate.

  • Lyophilize the pure fractions to obtain the product as a solid.

Protocol 2: Final PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol details the final step of coupling the azide-functionalized E3 Ligand-Linker Intermediate with an alkyne-functionalized POI ligand.

Materials and Reagents:

  • E3 Ligand-Linker Intermediate (from Protocol 1) (1.0 eq)

  • Alkyne-functionalized POI Ligand (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., tert-Butanol/Water (1:1) or DMF)

  • Reverse-phase preparative HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the E3 Ligand-Linker Intermediate and the alkyne-functionalized POI Ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to yield the final PROTAC molecule.

Characterization and Evaluation of PROTAC Activity

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[2] The following table presents illustrative data for Bruton's tyrosine kinase (BTK) PROTACs with varying PEG linker lengths to demonstrate the impact of the linker on degradation efficiency.

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
RC-1 PEG6>1000~60[11]
RC-2 PEG4~500~80[11]
RC-3 PEG2<10>90[11]
IR-1 PEG6<10~90[11]
IR-2 PEG4<10~90[11]
NC-1 PEG62.297[11]

Note: This data is for BTK PROTACs with different PEG linkers and serves as an example of how linker length and composition can significantly impact degradation potency. Researchers should experimentally determine the DC50 and Dmax for their specific PROTAC synthesized with this compound.

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action, followed by a specific example of targeting the Androgen Receptor (AR) signaling pathway, a common target in prostate cancer.

G cluster_pathway PROTAC Mechanism of Action POI Protein of Interest (POI) (e.g., Androgen Receptor) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Recycling PROTAC Recycling PROTAC->Recycling Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Degradation->Recycling

General PROTAC Mechanism of Action
Example: Targeting the Androgen Receptor Signaling Pathway

The Androgen Receptor (AR) is a key driver of prostate cancer. PROTACs can be designed to target AR for degradation, thereby inhibiting its downstream signaling.

G cluster_ar_pathway Androgen Receptor Signaling Pathway and PROTAC Intervention Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) in Cytoplasm Androgen->AR Binding AR_active Activated AR Dimer AR->AR_active Dimerization & Nuclear Translocation Degradation AR Degradation AR->Degradation PROTAC-mediated ARE Androgen Response Element (ARE) AR_active->ARE Binding Nucleus Nucleus Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC_AR AR-Targeting PROTAC PROTAC_AR->Degradation Degradation->Proliferation Inhibition

Targeting the AR Pathway with a PROTAC

Protocol 3: Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials and Reagents:

  • Cell line expressing the POI (e.g., LNCaP for AR)

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a flexible and efficient means to connect POI and E3 ligase ligands. The protocols and information provided herein serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of novel protein degraders. Successful PROTAC development relies on careful optimization of the linker, and the modular nature of this reagent facilitates the systematic exploration of linker properties to achieve potent and selective protein degradation.

References

Application Notes and Protocols for Cell Surface Modification Using PC Azido-PEG11-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Azido-PEG11-NHS is a versatile, trifunctional reagent designed for the precise modification of cell surfaces. This molecule incorporates:

  • An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on cell surface proteins.

  • An azide (B81097) (N3) group that serves as a bioorthogonal handle for subsequent "click chemistry" reactions.

  • A photocleavable (PC) linker enabling the light-induced release of conjugated molecules.

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG11) to enhance solubility and minimize steric hindrance.

These application notes provide a comprehensive guide to utilizing PC Azido-PEG11-NHS for cell surface engineering, enabling a broad range of applications from targeted drug delivery and controlled release of signaling molecules to advanced cell imaging and tracking.[1][2]

Principle of the Method

The cell surface modification process using PC Azido-PEG11-NHS is a two-stage process:

  • Amine Labeling: The NHS ester group reacts efficiently with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues and the N-termini of cell surface proteins, forming stable amide bonds.[3] This reaction is best performed in a slightly alkaline buffer (pH 7.2-8.5).[3]

  • Bioorthogonal "Click" Chemistry: The introduced azide group does not react with native biological functional groups. It can be specifically conjugated to a molecule of interest containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[4][5]

The integrated photocleavable linker allows for the subsequent release of the conjugated molecule from the cell surface upon exposure to UV light, typically at 365 nm.[6][7] This provides spatial and temporal control over the function of the attached molecule.

Data Presentation

Table 1: Recommended Starting Concentrations for Cell Surface Labeling
Cell TypeInitial PC Azido-PEG11-NHS ConcentrationIncubation Time (Room Temperature)Expected Outcome
Adherent Mammalian Cells (e.g., HeLa, A549)0.1 - 1.0 mM30 - 60 minutesCovalent attachment of the azide handle to the cell surface. Optimal concentration should be determined empirically.
Suspension Mammalian Cells (e.g., Jurkat)0.1 - 1.0 mM30 - 60 minutesCovalent attachment of the azide handle to the cell surface. Optimal concentration should be determined empirically.

Note: The optimal concentration and incubation time can vary depending on the cell line, cell density, and the desired degree of labeling. A titration experiment is recommended to determine the optimal conditions for your specific application.

Table 2: Cell Viability Assessment
Reagent ConcentrationAssayIncubation Time Post-LabelingExpected Viability
0.1 mMMTT or Live/Dead Staining24 hours> 95%
0.5 mMMTT or Live/Dead Staining24 hours> 90%
1.0 mMMTT or Live/Dead Staining24 hours> 85%

Note: Cell viability should always be assessed after labeling to ensure that the modification process does not induce cytotoxicity. The values presented are typical expectations and may vary between cell types.[8][9]

Table 3: Photocleavage Conditions
Light SourceWavelengthPower DensityExposure TimeExpected Cleavage Efficiency
UV Lamp365 nm2 - 5 mW/cm²5 - 15 minutes> 90%

Note: These parameters are based on studies using similar photocleavable linkers.[6][7] The optimal exposure time should be determined for each experimental setup to achieve the desired level of cleavage while minimizing potential phototoxicity.

Experimental Protocols

Protocol 1: Cell Surface Labeling with PC Azido-PEG11-NHS

Materials:

  • PC Azido-PEG11-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS

  • Cells of interest

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to 80-90% confluency in a culture plate.

    • For suspension cells, harvest cells and wash twice with ice-cold PBS to remove any amine-containing culture medium. Resuspend cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in ice-cold PBS.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of PC Azido-PEG11-NHS in anhydrous DMSO.

  • Labeling Reaction:

    • For adherent cells, wash the cells twice with ice-cold PBS. Add the desired concentration of PC Azido-PEG11-NHS (diluted from the stock solution into the Labeling Buffer) to the cells and incubate for 30-60 minutes at room temperature.

    • For suspension cells, add the 10 mM stock solution of PC Azido-PEG11-NHS to the cell suspension to achieve the desired final concentration. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagent.

  • Downstream Applications:

    • The azide-labeled cells are now ready for click chemistry conjugation (Protocol 2) or other downstream applications.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Alkyne-modified molecule of interest (e.g., DBCO-fluorophore for SPAAC, or a terminal alkyne-probe for CuAAC)

  • For CuAAC:

  • PBS, pH 7.4

Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

  • Resuspend the azide-labeled cells in PBS.

  • Add the DBCO-functionalized molecule of interest to the cell suspension at a final concentration typically ranging from 10 to 100 µM.

  • Incubate for 1-2 hours at room temperature or 37°C.

  • Wash the cells three times with PBS to remove unreacted probe.

  • The cells are now ready for analysis (e.g., flow cytometry, fluorescence microscopy).

Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Note: The free copper required for CuAAC can be toxic to cells. This protocol should be optimized to use the lowest possible copper concentration and incubation time.

  • Prepare a "click-mix" containing the terminal alkyne-probe, CuSO4, and a copper-chelating ligand (e.g., THPTA) in PBS.

  • Resuspend the azide-labeled cells in PBS.

  • Add the click-mix to the cells and immediately add freshly prepared sodium ascorbate to initiate the reaction.

  • Incubate for 15-30 minutes at room temperature.

  • Wash the cells extensively with PBS to remove the click chemistry reagents.

  • The cells are now ready for analysis.

Protocol 3: Photocleavage of the Conjugated Molecule

Materials:

  • Cells with the photocleavable conjugate attached to the surface.

  • UV lamp with a 365 nm filter.

  • Appropriate culture or imaging medium.

Procedure:

  • Place the cells in a suitable vessel for UV irradiation (e.g., a quartz cuvette or a UV-transparent plate).

  • Expose the cells to UV light at 365 nm with a power density of 2-5 mW/cm².[6][7]

  • The optimal irradiation time should be determined empirically but typically ranges from 5 to 15 minutes.

  • After irradiation, the released molecule can be assayed in the supernatant, or the effect on the cells can be observed.

Visualizations

experimental_workflow cluster_labeling Step 1: Cell Surface Labeling cluster_conjugation Step 2: Click Chemistry cluster_cleavage Step 3: Photocleavage Cells Cells Labeled_Cells Azide-Labeled Cells Cells->Labeled_Cells NHS Ester Reaction (pH 8.3) PC_Azido_PEG11_NHS PC Azido-PEG11-NHS PC_Azido_PEG11_NHS->Labeled_Cells Alkyne_Molecule Alkyne-Modified Molecule Conjugated_Cells Surface-Modified Cells Alkyne_Molecule->Conjugated_Cells Labeled_Cells_ref->Conjugated_Cells SPAAC or CuAAC UV_Light UV Light (365 nm) UV_Light->Conjugated_Cells_ref Released_Molecule Released Molecule Final_Cells Cells Conjugated_Cells_ref->Released_Molecule Conjugated_Cells_ref->Final_Cells

Caption: Experimental workflow for cell surface modification.

signaling_pathway cluster_cell Cell Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Conjugated_Ligand Photocaged Ligand (on cell surface) Released_Ligand Released Ligand Conjugated_Ligand->Released_Ligand UV_Light UV Light (365 nm) UV_Light->Conjugated_Ligand Photocleavage Released_Ligand->Receptor Binding

Caption: Photo-activated signaling pathway modulation.

References

Application Notes and Protocols for PC Azido-PEG11-NHS Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of photocleavable (PC) Azido-PEG11-NHS linkers in bioconjugation, targeted drug delivery, and proteomics applications. The unique trifunctional nature of this linker, combining a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a "clickable" azide (B81097) group, and a photocleavable 2-nitrobenzyl moiety, allows for the precise assembly and light-triggered disassembly of complex bioconjugates.

Introduction to PC Azido-PEG11-NHS Linkers

PC Azido-PEG11-NHS is a heterotrifunctional crosslinker designed for advanced bioconjugation strategies. Its three key components serve distinct purposes:

  • NHS Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, peptides, or other biomolecules containing primary amines (e.g., the ε-amino group of lysine (B10760008) residues) through the formation of a stable amide bond.

  • Azide Group: This functional group enables the attachment of other molecules bearing a compatible reactive group, such as an alkyne, through copper-catalyzed or strain-promoted "click chemistry." This allows for the modular and highly efficient assembly of complex conjugates.

  • Photocleavable (PC) Linker: The core of this linker contains a 2-nitrobenzyl group, which can be precisely cleaved upon exposure to near-UV light (typically 340-365 nm). This allows for the controlled release of conjugated molecules in a spatio-temporal manner.

  • PEG11 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while also providing spatial separation between the conjugated molecules.

The ability to conjugate molecules and subsequently release them on demand with light makes this linker a powerful tool in various research and therapeutic applications, including targeted drug delivery, the study of protein-protein interactions, and the controlled activation of biomolecules.

Data Presentation: Photocleavage Conditions

The efficiency of photocleavage is dependent on several factors, including the wavelength of light, light intensity, duration of exposure, and the chemical nature of the conjugate. The following table summarizes typical photocleavage conditions for 2-nitrobenzyl-based linkers from various studies.

Wavelength (nm)Light Intensity (mW/cm²)Exposure TimeCleavage EfficiencyBiomoleculeReference
~340Not specified10 minutesAlmost completeDNA-fluorophore conjugate[1]
3653.510 minutes>80%1-o-nitrophenylethyl derivatives[2]
3651.660 minutes78%O-nitrobenzyl derivative[2]
3651.15 minutesCompleteOligonucleotide[3]
365Not specified4 hoursNot specifiedProtein-protein crosslinks[4]
4051030 minutesNot specifiedProtein from hydrogel[5]

Note: The optimal conditions for a specific conjugate should be determined empirically.

Experimental Protocols

Protocol 1: Conjugation of PC Azido-PEG11-NHS to a Protein

This protocol describes the general procedure for labeling a protein with the PC Azido-PEG11-NHS linker.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • PC Azido-PEG11-NHS linker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Prepare the Linker Stock Solution: Immediately before use, dissolve the PC Azido-PEG11-NHS linker in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry. The conjugated protein is now ready for the subsequent "click" reaction with an alkyne-modified molecule or for direct use in photocleavage experiments.

Protocol 2: Photocleavage of a Protein Conjugate

This protocol outlines the general procedure for the light-induced cleavage of a protein conjugated with a PC linker.

Materials:

  • Protein conjugate containing the PC linker

  • Photocleavage buffer (e.g., PBS, Tris buffer)

  • UV lamp with a peak emission at ~365 nm (e.g., a Black Ray UV lamp)

  • Quartz or UV-transparent cuvette/plate

  • Ice bath

Procedure:

  • Sample Preparation: Prepare a solution of the protein conjugate in the photocleavage buffer at the desired concentration. Place the solution in a quartz cuvette or a UV-transparent multi-well plate.

  • Irradiation Setup: Place the sample on an ice bath to minimize potential heat-induced damage. Position the UV lamp at a fixed distance from the sample. The intensity of the light at the sample surface should be measured and can be adjusted by varying the distance.

  • Photocleavage: Irradiate the sample with UV light (e.g., 365 nm) for a predetermined amount of time (typically 5-30 minutes). The optimal irradiation time should be determined by performing a time-course experiment and analyzing the cleavage efficiency at different time points.

  • Analysis of Cleavage Products: After irradiation, the sample can be analyzed to confirm the cleavage and to characterize the released fragments. Common analytical techniques include:

    • SDS-PAGE: To visualize the change in molecular weight of the protein after cleavage of the conjugated moiety.

    • HPLC: To separate and quantify the cleaved fragments.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the identity of the cleavage products.

    • UV-Vis Spectroscopy: To monitor the reaction in real-time by observing changes in the absorbance spectrum.

Mandatory Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_click Step 2: Click Chemistry (Optional) cluster_photocleavage Step 3: Photocleavage cluster_analysis Step 4: Analysis protein Protein (-NH2) protein_linker Protein-Linker Conjugate protein->protein_linker NHS Ester Reaction (pH 8.3-8.5) linker PC Azido-PEG11-NHS linker->protein_linker final_conjugate Final Bioconjugate protein_linker->final_conjugate CuAAC or SPAAC alkyne_payload Alkyne-Payload alkyne_payload->final_conjugate cleaved_protein Cleaved Protein final_conjugate->cleaved_protein Photocleavage released_payload Released Payload final_conjugate->released_payload Photocleavage light UV Light (~365 nm) light->final_conjugate analysis SDS-PAGE HPLC Mass Spectrometry cleaved_protein->analysis released_payload->analysis targeted_drug_delivery cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_activation Light-Induced Activation cluster_effect Therapeutic Effect adc Antibody-Drug Conjugate (Inactive Drug) tumor_cell Tumor Cell (Antigen Expression) adc->tumor_cell Antibody Binding activated_drug Activated Drug tumor_cell->activated_drug Photocleavage of Linker light External UV Light (~365 nm) light->tumor_cell cell_death Tumor Cell Death activated_drug->cell_death protac_workflow cluster_inactive Inactive State cluster_activation Light Activation cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation photocaged_protac Photocaged PROTAC (Inactive) active_protac Active PROTAC photocaged_protac->active_protac Photocleavage of Caging Group light UV Light (~365 nm) light->photocaged_protac ternary_complex POI-PROTAC-E3 Complex active_protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degraded_poi Degraded POI proteasome->degraded_poi

References

Application Notes and Protocols for PC Azido-PEG11-NHS Ester in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Azido-PEG11-NHS ester is a versatile, heterobifunctional crosslinker that integrates photocleavability, a polyethylene (B3416737) glycol (PEG) spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester, and an azide (B81097) moiety for click chemistry. This unique combination of features makes it an invaluable tool in bioconjugation, enabling the precise linkage of molecules to proteins, antibodies, and other amine-containing biomolecules. The incorporated azide group serves as a handle for subsequent conjugation to alkyne-modified molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. The photocleavable linker allows for the release of conjugated molecules upon exposure to UV light, providing temporal and spatial control in various applications, including drug delivery, proteomics, and cellular imaging.

This document provides detailed application notes and protocols for the effective use of PC Azido-PEG11-NHS ester in a two-step bioconjugation strategy involving an initial amine conjugation followed by a SPAAC reaction.

Principle of the Method

The bioconjugation process using PC Azido-PEG11-NHS ester is a two-step procedure:

  • Amine Conjugation: The NHS ester group of the linker reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond. This step introduces the azide-PEG11-photocleavable linker onto the target biomolecule.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified biomolecule is then reacted with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This reaction proceeds efficiently at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.

Data Presentation

The following tables summarize the key characteristics of PC Azido-PEG11-NHS ester and representative quantitative data for the two-step conjugation process. Disclaimer: The quantitative data presented below is based on typical values reported for similar PEG-based linkers and SPAAC reactions. Actual results may vary depending on the specific biomolecules and reaction conditions.

Table 1: Properties of PC Azido-PEG11-NHS Ester

PropertyValue
Molecular Weight~993.02 g/mol
Spacer Arm Length11 PEG units
Reactive GroupsN-Hydroxysuccinimide (NHS) Ester, Azide
CleavabilityPhotocleavable (typically with UV light at ~365 nm)
SolubilitySoluble in organic solvents (e.g., DMSO, DMF)
StorageStore at -20°C, desiccated

Table 2: Representative Quantitative Data for Bioconjugation

ParameterNHS Ester ConjugationSPAAC Reaction
Molar Ratio (Linker:Biomolecule) 5-20 fold molar excess1-5 fold molar excess of alkyne to azide
Typical Reaction Time 30-60 minutes at room temperature1-4 hours at room temperature
Typical pH Range 7.2 - 8.56.5 - 8.5
Expected Efficiency/Yield 40-80% (highly dependent on biomolecule)>90%

Experimental Protocols

Materials and Reagents
  • PC Azido-PEG11-NHS ester

  • Amine-containing biomolecule (e.g., protein, antibody)

  • DBCO- or BCN-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting columns or dialysis cassettes for purification

Protocol 1: Azide-Labeling of an Amine-Containing Biomolecule

This protocol describes the conjugation of PC Azido-PEG11-NHS ester to a primary amine-containing biomolecule, such as a protein.

  • Preparation of Biomolecule:

    • Dissolve the amine-containing biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction. If necessary, exchange the buffer using a desalting column or dialysis.

  • Preparation of PC Azido-PEG11-NHS Ester Stock Solution:

    • Immediately before use, allow the vial of PC Azido-PEG11-NHS ester to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the PC Azido-PEG11-NHS ester stock solution to the biomolecule solution.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching of the Reaction:

    • Add a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Azide-Labeled Biomolecule:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled biomolecule using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL), i.e., the number of azide groups per biomolecule, can be determined by mass spectrometry (MALDI-TOF or ESI-MS).

    • Store the purified azide-labeled biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained alkyne-containing molecule to the azide-labeled biomolecule.

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO- or BCN-functionalized molecule in a compatible solvent (e.g., DMSO).

    • The azide-labeled biomolecule should be in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • SPAAC Reaction:

    • Add the strained alkyne-functionalized molecule to the solution of the azide-labeled biomolecule. A 1- to 5-fold molar excess of the alkyne reagent over the azide is typically sufficient.

    • Gently mix the reaction solution.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can also be performed at 4°C overnight.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate to remove any unreacted alkyne-functionalized molecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecule.

  • Characterization and Storage:

    • Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

    • Store the purified final conjugate under conditions appropriate for the biomolecule.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: SPAAC Reaction protein Amine-containing Biomolecule (Protein) reaction1 Reaction (pH 7.2-8.5, RT, 30-60 min) protein->reaction1 linker PC Azido-PEG11-NHS Ester linker->reaction1 azide_protein Azide-labeled Protein reaction1->azide_protein purification1 Purification (Desalting/Dialysis) azide_protein->purification1 reaction2 SPAAC Reaction (RT, 1-4 h) purification1->reaction2 alkyne DBCO-functionalized Molecule alkyne->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate purification2 Purification final_conjugate->purification2

Caption: Experimental workflow for two-step bioconjugation.

logical_relationship cluster_components PC Azido-PEG11-NHS Ester Components cluster_functionality Functionality PC Photocleavable Linker Cleavage Controlled Release (UV Light) PC->Cleavage enables PEG PEG11 Spacer Solubility Increased Solubility & Reduced Immunogenicity PEG->Solubility provides Azide Azide Group SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Azide->SPAAC enables NHS NHS Ester Amine_Reaction Amine Conjugation NHS->Amine_Reaction enables

Caption: Logical relationship of linker components to their functionality.

Application Notes and Protocols for Bioconjugation of Small Molecules Using PC Azido-PEG11-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Azido-PEG11-NHS is a heterobifunctional, photocleavable linker designed for the advanced bioconjugation of small molecules to proteins, antibodies, and other biomolecules. This reagent incorporates three key functionalities:

  • An N-hydroxysuccinimide (NHS) ester for the covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins.[1][2]

  • An azide (B81097) (N₃) group that serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]

  • A photocleavable (PC) o-nitrobenzyl group that allows for the release of the conjugated molecule upon exposure to UV light (typically around 340-365 nm).[6][7][8]

  • A hydrophilic polyethylene (B3416737) glycol (PEG)₁₁ spacer to enhance solubility, reduce aggregation, and minimize steric hindrance.[9]

This unique combination of features makes PC Azido-PEG11-NHS an invaluable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled probes for cellular imaging and analysis.[4][10][11]

Reaction Mechanism

The bioconjugation process using PC Azido-PEG11-NHS typically involves a two-step reaction. First, the NHS ester reacts with a primary amine on the protein to form a stable amide bond. Second, the azide group is available for a click reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[3][]

Data Presentation

The following tables summarize typical quantitative data for bioconjugation experiments using PC Azido-PEG11-NHS.

Table 1: Recommended Molar Ratios for Protein Labeling

Protein ConcentrationMolar Excess of PC Azido-PEG11-NHSExpected Degree of Labeling (DOL)
1 mg/mL20-50 fold1-3
2-5 mg/mL10-20 fold2-5
>5 mg/mL5-10 fold4-8

Note: The optimal molar excess may vary depending on the protein and buffer conditions and should be determined empirically.[1]

Table 2: Typical Reaction Conditions and Efficiency

ParameterNHS Ester ReactionClick Chemistry (CuAAC)Photocleavage
pH 7.2-8.54-117.0-8.0
Temperature 4°C or Room TemperatureRoom TemperatureRoom Temperature
Duration 30-120 minutes1-4 hours5-30 minutes
Typical Yield >90%>95%>80%
UV Wavelength N/AN/A~365 nm

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with a Small Molecule

This protocol describes the initial labeling of a protein with PC Azido-PEG11-NHS, followed by the conjugation of an alkyne-functionalized small molecule via CuAAC.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • PC Azido-PEG11-NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Alkyne-functionalized small molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes

Step 1: Azide-Functionalization of the Protein

  • Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of PC Azido-PEG11-NHS in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PC Azido-PEG11-NHS stock solution to the protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker using a desalting column or by dialysis against PBS.

Step 2: Click Chemistry Conjugation of the Small Molecule

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized small molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of THPTA in DMSO.

  • Reaction Setup: To the azide-functionalized protein solution, add the alkyne-functionalized small molecule to a final concentration that is a 2- to 5-fold molar excess over the protein.

  • Catalyst Addition: Add the catalyst components in the following order, with gentle mixing after each addition:

    • THPTA (to a final concentration of 0.1 mM)

    • CuSO₄ (to a final concentration of 1 mM)

    • Sodium ascorbate (to a final concentration of 1 mM)

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final protein-small molecule conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.

Protocol 2: Photocleavage of the Conjugated Small Molecule
  • Sample Preparation: Prepare the purified conjugate in a UV-transparent cuvette or microplate in a suitable buffer (e.g., PBS).

  • UV Irradiation: Expose the sample to a UV lamp with a peak emission around 365 nm. The duration of exposure will depend on the lamp intensity and the concentration of the conjugate, but typically ranges from 5 to 30 minutes.[13]

  • Analysis: Analyze the sample using techniques such as HPLC or mass spectrometry to confirm the cleavage and release of the small molecule.[6][7]

Characterization of the Conjugate

The successful conjugation and characterization of the final product are critical. The following methods are recommended:

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the small molecule has a distinct absorbance, to estimate the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[14][]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique to separate species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[14][16]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced conjugate provides precise mass information to confirm conjugation and calculate the DAR.[16][17]

Mandatory Visualizations

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Photocleavage Protein Protein Reaction 1 Amine-NHS Ester Reaction Protein->Reaction 1 Amine Group PC Azido-PEG11-NHS PC Azido-PEG11-NHS PC Azido-PEG11-NHS->Reaction 1 NHS Ester Azide-Functionalized Protein Azide-Functionalized Protein Reaction 2 CuAAC Click Reaction Azide-Functionalized Protein->Reaction 2 Azide Group Reaction 1->Azide-Functionalized Protein Alkyne-Small Molecule Alkyne-Small Molecule Alkyne-Small Molecule->Reaction 2 Alkyne Group Final Conjugate Final Conjugate Cleavage Photolysis Final Conjugate->Cleavage Photocleavable Linker Reaction 2->Final Conjugate UV Light UV Light UV Light->Cleavage Released Small Molecule Released Small Molecule Azide-PEG11-Protein Azide-PEG11-Protein Cleavage->Released Small Molecule Cleavage->Azide-PEG11-Protein

Caption: Experimental workflow for bioconjugation and photocleavage.

G Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Ub Transfer Ubiquitin (Ub) Ubiquitin (Ub) Ubiquitin (Ub)->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buffer Conditions for NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the optimal pH for NHS ester reactions, and why is it so critical?

A1: The pH of the reaction buffer is the most critical parameter for successful NHS ester conjugation. The optimal pH range is typically between 7.2 and 8.5.[1][2][3] This is because the reaction relies on a delicate balance between two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile.[4][5] At a pH below their pKa (around 10.5 for the lysine (B10760008) side chain), amino groups are predominantly protonated (-NH3+) and non-nucleophilic, significantly slowing down the reaction.[5]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. This competing reaction accelerates at higher pH values.[4][5]

Therefore, the optimal pH range of 7.2-8.5 provides a sufficient concentration of reactive deprotonated amines while keeping the rate of NHS ester hydrolysis manageable.[2]

Q2: My labeling efficiency is very low. What are the common causes and how can I improve it?

A2: Low labeling efficiency is a frequent issue with several potential causes. Here’s a breakdown of the most common culprits and how to troubleshoot them:

  • Incorrect Buffer pH:

    • Problem: As discussed in Q1, a suboptimal pH is a primary reason for poor labeling. If the pH is too low, the amines on your protein will be protonated and unreactive.[5] If it's too high, the NHS ester will rapidly hydrolyze before it can react with your protein.[4][5]

    • Solution: Always verify the pH of your reaction buffer immediately before starting the experiment using a calibrated pH meter. Ensure it is within the optimal 7.2-8.5 range.[6]

  • Incompatible Buffer Components:

    • Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[1][3][7]

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][3] If your protein is in an incompatible buffer, perform a buffer exchange using methods like dialysis or gel filtration before proceeding with the conjugation.[3][7]

  • Poor Reagent Quality or Handling:

    • Problem: NHS esters are highly sensitive to moisture.[3] If not stored and handled correctly, they can hydrolyze before use. Similarly, using old or degraded organic solvents like DMF can introduce amine contaminants that will react with the NHS ester.[4]

    • Solution: Store NHS esters in a desiccated environment at -20°C.[3][8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3] For water-insoluble NHS esters, dissolve them in a high-quality, anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[3][9] Do not store NHS esters in aqueous solutions.[8]

  • Low Reactant Concentrations:

    • Problem: The hydrolysis of the NHS ester is a unimolecular reaction, while the desired conjugation is a bimolecular reaction. At low protein concentrations, the competing hydrolysis reaction can become more prominent, leading to lower efficiency.[1]

    • Solution: If possible, increase the concentration of your protein (a concentration of 1-10 mg/mL is often recommended).[3][4] You can also try increasing the molar excess of the NHS ester.[1]

Q3: Which buffers are recommended for NHS ester reactions, and which should I avoid?

A3: The choice of buffer is crucial for a successful outcome.

  • Recommended Buffers:

    • Phosphate-buffered saline (PBS)[3]

    • Carbonate-bicarbonate buffers[1][3]

    • HEPES buffers[1][3]

    • Borate buffers[1][3]

  • Incompatible Buffers to Avoid:

    • Tris (tris(hydroxymethyl)aminomethane)[1][3]

    • Glycine[1][3]

    • Any other buffer containing primary amines.

Q4: How do temperature and reaction time affect the conjugation?

A4: Temperature and incubation time are important parameters to control.

  • Temperature: Reactions are commonly performed at room temperature or at 4°C.[1] Lowering the temperature to 4°C can help minimize the rate of hydrolysis, which can be beneficial if you suspect this is a significant issue.[6] However, this may require a longer incubation time to achieve the desired level of labeling.[6]

  • Incubation Time: Typical incubation times range from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][10] The optimal time can depend on the specific reactants and their concentrations.

Data Presentation

The following tables summarize key quantitative data to help you optimize your reaction conditions.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[1][11]
8.0Room Temperature210 minutes[4]
8.5Room Temperature180 minutes[4]
8.6410 minutes[1][11]
9.0Room Temperature125 minutes[4]

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a specific porphyrin-NHS ester. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[4]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080[4]210[4]
8.520[4]180[4]
9.010[4]125[4]

Data from a study on a porphyrin-NHS ester.[4]

Experimental Protocols

Detailed Protocol: Labeling an IgG Antibody with a Fluorescent Dye NHS Ester

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. It is recommended to optimize the conditions for each specific antibody and application.

Materials:

  • 1 mg of IgG antibody

  • Fluorescent Dye NHS Ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.[5] Ensure the antibody solution is free of any amine-containing substances.

  • Dye NHS Ester Stock Solution Preparation:

    • Allow the vial of the dye NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio. A starting point of a 10- to 20-fold molar excess of the dye is common.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently stirring.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][11]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[11]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Equilibrate a gel filtration column with PBS (pH 7.4).[9]

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored band to elute will be the labeled antibody. The slower-moving, second colored band will be the free, unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.

    • For long-term storage, store the labeled antibody at -20°C or -80°C, protected from light.[5] Consider adding a cryoprotectant like glycerol (B35011) and dividing it into single-use aliquots to avoid freeze-thaw cycles.[5]

Visualizations

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) amide_bond Protein-NH-CO-R (Stable Amide Bond) protein->amide_bond Nucleophilic Attack nhs_ester R-CO-O-NHS (NHS Ester) nhs_ester->amide_bond nhs NHS (Leaving Group) nhs_ester->nhs Release Experimental_Workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction 3. Mix and Incubate (RT for 1-4h or 4°C overnight) prep_protein->reaction prep_nhs 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_nhs->reaction quench 4. Quench Reaction (e.g., Tris or Glycine) reaction->quench purify 5. Purify Conjugate (Gel filtration, Dialysis) quench->purify characterize 6. Characterize and Store (DOL, -20°C storage) purify->characterize Troubleshooting_Tree start Low Labeling Efficiency q_ph Is buffer pH 7.2-8.5? start->q_ph q_buffer_comp Is buffer amine-free? q_ph->q_buffer_comp Yes sol_ph Adjust pH and re-verify q_ph->sol_ph No q_reagent Are reagents fresh & handled correctly? q_buffer_comp->q_reagent Yes sol_buffer_comp Buffer exchange to a compatible buffer q_buffer_comp->sol_buffer_comp No q_conc Are reactant concentrations adequate? q_reagent->q_conc Yes sol_reagent Use fresh, anhydrous reagents q_reagent->sol_reagent No sol_conc Increase protein and/or NHS ester concentration q_conc->sol_conc No end_node Re-run experiment q_conc->end_node Yes sol_ph->end_node sol_buffer_comp->end_node sol_reagent->end_node sol_conc->end_node

References

how to improve solubility of PC Azido-PEG11-NHS carbonate ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PC Azido-PEG11-NHS carbonate ester. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker. It contains three key components:

  • A photocleavable (PC) linker that allows for the release of conjugated molecules upon exposure to UV light.[1]

  • An azide (B81097) (N3) group for use in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

  • An N-hydroxysuccinimide (NHS) carbonate ester that reacts with primary amines (like the lysine (B10760008) residues on proteins) to form stable carbamate (B1207046) linkages.[4][5] The PEG11 (polyethylene glycol) spacer enhances the water solubility of the molecule and its conjugates.[6]

Q2: What are the primary applications of this reagent?

This reagent is versatile and can be used in a variety of bioconjugation applications, including:

  • PROTAC (Proteolysis Targeting Chimera) synthesis: The linker can connect a target-binding ligand and an E3 ligase ligand.[2]

  • Labeling and imaging of biomolecules: The azide group allows for the attachment of reporter molecules.[4]

  • Drug delivery systems: The NHS ester can conjugate the linker to amine-containing drugs or carriers.[4]

  • Studying protein-protein interactions: The photocleavable linker allows for the controlled release of interacting partners.

Q3: How should I store this compound?

To maintain its reactivity, the reagent should be stored at -20°C and protected from moisture.[7] Before use, allow the vial to warm to room temperature before opening to prevent condensation, as the NHS ester is moisture-sensitive.[7]

Troubleshooting Guide

Issue: The this compound is not dissolving.

This is a common challenge. Here are the steps to address it:

  • Choice of Solvent:

    • Initial Dissolution: Do not attempt to dissolve the compound directly in aqueous buffers. The NHS ester group is prone to hydrolysis in aqueous environments.[8]

    • Recommended Solvents: Use anhydrous (dry) organic solvents. The most commonly recommended are dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][7] Dichloromethane (DCM) may also be effective.[5]

    • Solvent Quality: Ensure your organic solvent is amine-free, especially when using DMF, as amines will react with the NHS ester.[9]

  • Dissolution Procedure:

    • Fresh Preparation: Prepare the solution immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester will degrade.[7]

    • Concentration: Start by dissolving a small, pre-weighed amount of the reagent in a minimal volume of the recommended organic solvent.

    • Gentle Agitation: If the compound does not dissolve immediately, gently vortex or sonicate the solution.

Issue: The compound precipitates when added to my aqueous reaction buffer.

This can happen if the concentration of the organic solvent is too high in the final reaction mixture or if the compound's solubility limit is exceeded.

  • Minimize Organic Solvent: The volume of the organic solvent used to dissolve the reagent should not exceed 10% of the total final reaction volume.[7]

  • Slow Addition: Add the dissolved reagent dropwise to the aqueous buffer while gently stirring. This allows for better mixing and can prevent localized high concentrations that lead to precipitation.

  • Final Concentration: Be mindful of the final concentration of the this compound in the reaction. The PEG11 linker enhances water solubility, but it is not infinitely soluble. If you require a very high concentration, you may need to optimize your reaction conditions.

Issue: My conjugation reaction is inefficient or has failed.

This is often due to the hydrolysis of the NHS ester.

  • pH of the Reaction Buffer: The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[10] Higher pH values will significantly increase the rate of hydrolysis of the NHS ester, reducing the efficiency of your conjugation reaction.[10]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[7] Phosphate-buffered saline (PBS) or bicarbonate buffer are good choices.[7]

  • Reagent Quality: If the reagent has been stored improperly or exposed to moisture, the NHS ester may have hydrolyzed.

Quantitative Data Summary

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO) High Recommended for initial dissolution. Anhydrous grade is preferred.[5]
Dimethylformamide (DMF) High Recommended for initial dissolution. Must be amine-free.[5]
Dichloromethane (DCM) High An alternative organic solvent.[5]
Aqueous Buffers (e.g., PBS) Low to Moderate The PEG linker enhances solubility, but direct dissolution is not recommended due to NHS ester hydrolysis.[8]

Experimental Protocol: Dissolving and Handling this compound

This protocol provides a general procedure for dissolving the reagent and adding it to a reaction mixture.

Materials:

  • This compound

  • Anhydrous DMSO or amine-free DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Target molecule in reaction buffer

Procedure:

  • Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening.

  • Prepare Reagent Solution:

    • Weigh the desired amount of the reagent in a microcentrifuge tube.

    • Add a small volume of anhydrous DMSO or DMF to achieve a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex gently until the reagent is fully dissolved. This solution should be prepared fresh and used immediately.

  • Perform Conjugation Reaction:

    • Add the dissolved reagent solution dropwise to your reaction mixture containing the target molecule in an appropriate buffer.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction under the desired conditions (e.g., room temperature for 1-2 hours).

  • Quench Reaction (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris.

  • Purification: Proceed with the purification of your conjugated product to remove unreacted crosslinker and byproducts.

Visualization

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Solubility of this compound start Start: Solubility Issue solvent_choice Is the initial solvent anhydrous DMSO or DMF? start->solvent_choice dissolution_method Is the solution prepared fresh and used immediately? solvent_choice->dissolution_method Yes solution1 Action: Use anhydrous DMSO or DMF. Avoid aqueous buffers for initial dissolution. solvent_choice->solution1 No precipitation Does the compound precipitate upon addition to aqueous buffer? dissolution_method->precipitation Yes solution2 Action: Prepare the solution immediately before use. Do not store in solution. dissolution_method->solution2 No reaction_failure Is the conjugation reaction inefficient? precipitation->reaction_failure No solution3 Action: Add dropwise to the reaction buffer. Keep organic solvent <10% of total volume. precipitation->solution3 Yes solution4 Action: Check buffer pH (7.2-8.5). Ensure buffer is amine-free (e.g., PBS). reaction_failure->solution4 Yes end Problem Resolved reaction_failure->end No solution1->solvent_choice solution2->dissolution_method solution3->precipitation solution4->reaction_failure

References

Technical Support Center: PC Azido-PEG11-NHS Carbonate Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of PC Azido-PEG11-NHS carbonate ester.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

This reagent is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[2]

Q2: What is the shelf life of this product?

For optimal performance, it is recommended to use the reagent as fresh as possible. Repeated freeze-thaw cycles should be avoided.[3] For specific shelf-life information, please refer to the certificate of analysis provided with your product.

Q3: In which solvents can I dissolve this compound?

This reagent is soluble in common anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][1][3]

Q4: Can I prepare a stock solution of this reagent for later use?

No, it is strongly recommended to prepare the solution immediately before use. The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis in the presence of water, which will render it non-reactive.[2][3] Do not prepare stock solutions for storage.[2]

Q5: What types of buffers are compatible with this reagent?

Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[3] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[2][3][4]

Q6: What is the function of the different groups in this molecule?

This compound is a trifunctional linker. The NHS ester group reacts with primary amines (-NH2) on proteins, peptides, or other molecules.[5][6][7] The Azido (N3) group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[8][9] The photocleavable (PC) linker allows for the release of the conjugated molecule upon exposure to UV light (e.g., ~365 nm).[1][9] The PEG11 spacer increases hydrophilicity and provides spatial separation between the conjugated molecules.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or handling. The solution was prepared in advance and stored.Store the reagent at -20°C under desiccated conditions.[1] Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][3]
Suboptimal reaction pH: The pH of the reaction buffer is too low (amines are protonated) or too high (NHS ester hydrolysis is rapid).The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[3][5] A pH of 8.3-8.5 is often a good starting point.[5]
Incompatible buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation reaction.[2][3][4]
Poor quality of the amine-containing molecule: The target molecule has few accessible primary amines.Ensure the purity of your target molecule. Consider using a higher molar excess of the NHS ester.
Precipitation of Reagent Low solubility in aqueous buffer: The reagent, dissolved in an organic solvent, precipitates when added to the aqueous reaction buffer.Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed a level that causes precipitation, typically recommended to be below 10%.
High Background/Non-specific Binding Excess unreacted NHS ester: Unreacted NHS ester can react with other components in downstream applications.After the conjugation reaction, add a quenching buffer containing a primary amine (e.g., 50-100 mM Tris-HCl or glycine) to consume any excess NHS ester.[3]
Protein aggregation: The conjugation process may lead to the aggregation of the target protein.Optimize the molar ratio of the NHS ester to the protein. High levels of modification can sometimes induce aggregation.[3]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. The optimal conditions may need to be determined empirically for each specific application.

1. Materials Required:

  • This compound

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

2. Procedure:

  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0.[4]

  • Prepare Protein Solution: Adjust the concentration of your protein solution to a suitable level (e.g., 1-10 mg/mL) in the reaction buffer.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.

    • Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 1/10 volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

  • Storage: Store the labeled protein under conditions that are optimal for its stability.

Visualizations

Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Buffer_Exchange Buffer Exchange (if needed, into amine-free buffer) Prepare_Protein Prepare Protein Solution Buffer_Exchange->Prepare_Protein Conjugation Conjugation Reaction (add NHS ester to protein) Prepare_Protein->Conjugation Prepare_NHS Prepare NHS Ester Solution (dissolve immediately before use) Prepare_NHS->Conjugation Quench Quench Reaction (add Tris or Glycine) Conjugation->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Store Store Labeled Protein Purify->Store

Caption: A typical experimental workflow for labeling proteins.

Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Storage Was the reagent stored at -20°C and protected from moisture? Start->Check_Storage Check_Prep Was the NHS ester solution prepared immediately before use? Check_Storage->Check_Prep Yes Solution_Storage Store properly and allow to warm to RT before opening. Check_Storage->Solution_Storage No Check_Buffer Is the reaction buffer amine-free (e.g., PBS, HEPES)? Check_Prep->Check_Buffer Yes Solution_Prep Prepare fresh solution for each experiment. Check_Prep->Solution_Prep No Check_pH Is the reaction pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Solution_Buffer Perform buffer exchange into a compatible buffer. Check_Buffer->Solution_Buffer No Solution_pH Adjust pH to the optimal range. Check_pH->Solution_pH No

References

Technical Support Center: Preventing Non-Specific Binding with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of Poly(ethylene glycol) (PEG) linkers to minimize non-specific binding in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are PEGylated linkers and what are their primary benefits in bioconjugation?

PEGylated linkers are chemical structures that incorporate a polyethylene (B3416737) glycol (PEG) chain to connect two or more molecules, such as a drug and a targeting antibody.[1][2] The primary benefits of using PEG linkers include:

  • Improved Solubility : The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[2][3]

  • Enhanced Stability : PEGylation protects conjugated molecules from enzymatic degradation, which can increase their circulation half-life in vivo.[3][4]

  • Reduced Immunogenicity : The PEG chain can mask immunogenic epitopes on a molecule, making it less likely to be detected and cleared by the immune system.[1][2][3]

  • Minimized Non-Specific Binding : PEG creates a hydrophilic shield that reduces unwanted interactions with other proteins and surfaces.[5][6]

Q2: How does a PEG linker physically prevent non-specific binding?

PEG linkers reduce non-specific binding through two primary mechanisms:

  • Steric Hindrance : The flexible and dynamic PEG polymer forms a "cloud" or "brush-like" structure on the surface of the molecule.[7] This physically blocks other molecules from making unwanted contact with the surface of the conjugated protein or nanoparticle.

  • Hydrophilic Shield : PEG chains create a layer of structured water molecules around the conjugate.[8] This hydration layer repels other proteins and prevents them from adsorbing onto the surface through hydrophobic or ionic interactions.[9]

Q3: What experimental factors influence the effectiveness of a PEG linker in preventing non-specific binding?

The efficacy of PEGylation is not absolute and depends on several factors:

  • PEG Chain Length : The length of the PEG chain is critical. Longer chains can provide a more substantial steric barrier, but may also hinder the specific binding or biological activity of the molecule if they mask an active site.[10][11] Conversely, shorter chains might not offer sufficient shielding.[5][12]

  • PEG Density : For surfaces and nanoparticles, a higher density of grafted PEG chains generally leads to better prevention of non-specific protein adsorption.[8][13]

  • Molecular Properties : The size, charge, and surface properties of both the PEGylated molecule and potentially interacting non-target molecules can influence binding.[5][14][15] For nanoparticles, size appears to be a more dominant predictor of non-specific macrophage uptake than charge within certain ranges.[14][15]

Q4: Can PEGylation have any negative effects on my conjugate's function?

Yes, while highly beneficial, PEGylation can sometimes have drawbacks. The PEG chain can create steric hindrance that inadvertently blocks the active or binding site of a protein, leading to reduced biological activity or binding affinity.[11][16] This makes it crucial to carefully select the PEG linker length and the specific site of conjugation.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving PEGylated conjugates.

Q1: I'm observing high background signal in my ELISA assay with a PEGylated antibody. What could be the cause and how can I fix it?

High background in an ELISA can obscure specific signals.[17][18] When using a PEGylated conjugate, consider the following causes and solutions:

  • Cause: Insufficient Blocking.

    • Solution: Optimize your blocking step. Increase the incubation time or change the blocking agent. Consider using a blocker that contains PEG, as this can be particularly effective in assays involving PEGylated reagents.[19]

  • Cause: Inadequate Washing.

    • Solution: Increase the number and vigor of wash cycles between steps to ensure all unbound reagents are removed.[20] Using a wash buffer with a mild non-ionic detergent (e.g., 0.05% Tween-20) can also help.[21]

  • Cause: Antibody Concentration is Too High.

    • Solution: The optimal concentration for a PEGylated antibody may differ from its non-PEGylated counterpart. Perform a titration experiment to determine the ideal antibody concentration that maximizes the signal-to-noise ratio.

  • Cause: Cross-Reactivity or Non-Specific Binding of Detection Antibody.

    • Solution: Run a control where the primary PEGylated antibody is omitted to see if the secondary antibody is binding non-specifically. If so, you may need a different secondary antibody or one that has been pre-adsorbed against the species of your sample.

Q2: My PEGylated nanoparticles are showing high levels of non-specific uptake by macrophages. How can I reduce this?

Non-specific uptake by cells of the reticuloendothelial system (RES), like macrophages, is a common challenge.[6]

  • Cause: Suboptimal Nanoparticle Size.

    • Solution: Research indicates that nanoparticle size is a dominant factor in macrophage uptake.[14][15] Synthesizing smaller nanoparticles can lead to a significant decrease in non-specific internalization. For example, a decrease in hydrodynamic diameter of just 10-20 nm has been shown to reduce macrophage internalization by up to six-fold.[14][15]

  • Cause: Low PEG Density on the Nanoparticle Surface.

    • Solution: The "stealth" properties of PEG are highly dependent on the grafting density.[1][13] Increase the density of PEG chains on the nanoparticle surface to create a more effective barrier against opsonization and subsequent phagocytosis.[22]

  • Cause: Unfavorable Surface Charge.

    • Solution: Although size is often more dominant, a high surface charge can contribute to non-specific binding and uptake.[6] Aim for a near-neutral surface charge to minimize these interactions.

Q3: The biological activity of my protein significantly decreased after I attached a PEG linker. What went wrong?

A loss of activity is typically due to the PEG chain interfering with the protein's function.

  • Cause: Steric Hindrance at the Active Site.

    • Solution: The PEG linker may be physically blocking the protein's active site or a critical binding domain.[11][16] Try using a shorter PEG linker to reduce the "cloud" size.[11] Alternatively, if possible, use site-specific conjugation techniques to attach the PEG linker to a region of the protein distant from the active site.[10][23]

Quantitative Data Summary

The length of the PEG linker is a critical parameter that can be optimized to balance non-specific effects with desired therapeutic outcomes.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

This table summarizes data for a non-binding antibody conjugated to the drug MMAE, showing how increasing PEG linker length can reduce the clearance rate.[24]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29

Table 2: Effect of Short PEG Linker Length on Receptor Binding Affinity

This table shows the IC50 values for a radiolabeled ligand binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in higher binding affinity (lower IC50).[24]

PEG Linker LengthIC50 (nM)
PEG21.8 ± 0.2
PEG32.5 ± 0.3
PEG44.1 ± 0.5

Key Experimental Protocols

Protocol 1: General NHS-Ester PEGylation of a Protein

This protocol describes a common method for conjugating a PEG linker with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[10]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5–8.5)

  • PEG-NHS ester reagent

  • Reaction buffer (e.g., PBS, pH 7.5–8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous solvent (like DMSO) and then dilute to the desired concentration in the reaction buffer.

  • Conjugation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. The optimal ratio depends on the protein and desired degree of PEGylation and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours, with gentle stirring.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC), dialysis, or affinity purification.[3]

  • Characterization: Confirm successful conjugation and assess purity using methods like SDS-PAGE (which will show a size shift), SEC, and Mass Spectrometry.[10][25]

Protocol 2: Competitive Binding Assay to Assess Non-Specific Binding

This assay can be used to determine if a PEGylated molecule binds non-specifically to a surface or cell line.

Materials:

  • 96-well plate (high-binding for surface assays)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Labeled ligand (e.g., fluorescently or radioactively labeled) known to bind specifically

  • Unlabeled PEGylated test molecule

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Cell line or coated surface of interest

  • Detection instrument (plate reader, scintillation counter, etc.)

Methodology:

  • Plate Preparation: For cell-based assays, seed cells and grow to desired confluency. For surface assays, coat the plate with the target protein and let it adsorb.

  • Blocking: Block all wells with blocking buffer for 1-2 hours at room temperature to saturate non-specific binding sites. Wash the plate 3 times with wash buffer.

  • Competition: Add a constant, known concentration of the labeled ligand to all wells. To competitor wells, add increasing concentrations of the unlabeled PEGylated test molecule. Include a control with only the labeled ligand (maximum binding) and a control with a large excess of unlabeled specific ligand (to determine non-specific binding of the labeled ligand).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.[24]

  • Washing: Wash the plate thoroughly (3-5 times) with wash buffer to remove all unbound ligands.

  • Detection: Quantify the amount of bound labeled ligand in each well using the appropriate instrument.

  • Analysis: High concentrations of the PEGylated molecule should not displace the labeled ligand if its interactions are truly non-specific. A decrease in the labeled ligand signal would indicate competitive (and therefore specific) binding to the target.

Visual Diagrams

PEGylation_Workflow cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis Prot_Prep Protein/ Nanoparticle Prep Conjugation Bioconjugation (e.g., NHS-ester) Prot_Prep->Conjugation Linker_Prep PEG Linker Activation Linker_Prep->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purification (SEC / Dialysis) Quench->Purify Characterize Characterization (SDS-PAGE, MS) Purify->Characterize Final Purified PEGylated Conjugate Characterize->Final

Caption: A general experimental workflow for creating a PEGylated bioconjugate.

PEG_Shielding_Mechanism Mechanism of Reducing Non-Specific Binding cluster_without_peg Without PEGylation cluster_with_peg With PEGylation NP Nanoparticle or Protein NSB1 NSB Protein NSB1->NP Unwanted Adsorption NSB2 NSB Protein NSB2->NP NP_PEG Nanoparticle or Protein P1 NP_PEG->P1 P2 NP_PEG->P2 P3 NP_PEG->P3 P4 NP_PEG->P4 P5 NP_PEG->P5 P6 NP_PEG->P6 P7 NP_PEG->P7 P8 NP_PEG->P8 NSB3 NSB Protein R1 NSB3->R1 Steric Repulsion NSB4 NSB Protein R2 NSB4->R2

Caption: How PEGylation creates a shield to repel non-specific proteins.

Troubleshooting_Flowchart Start High Non-Specific Binding Observed Assay_Type What type of experiment? Start->Assay_Type Immunoassay Immunoassay (e.g., ELISA) Assay_Type->Immunoassay Immunoassay Cell_Assay Cell-based Assay (e.g., Nanoparticle Uptake) Assay_Type->Cell_Assay Cell-based Check_Blocking Optimize Blocking (Buffer, Time, Temp) Immunoassay->Check_Blocking Check_Washing Increase Wash Steps & Vigor Check_Blocking->Check_Washing Check_Conc Titrate Antibody Concentration Check_Washing->Check_Conc Check_Size Modify Particle Size (Smaller is often better) Cell_Assay->Check_Size Check_Density Increase PEG Density on Surface Check_Size->Check_Density Check_Charge Aim for Neutral Surface Charge Check_Density->Check_Charge

Caption: A decision tree for troubleshooting high non-specific binding issues.

References

Technical Support Center: Photocleavable Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photocleavable linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of photocleavable (PC) linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete photocleavage?

A1: Incomplete photocleavage is a frequent issue and can stem from several factors:

  • Insufficient Light Exposure: The total dose of photons delivered to the sample may be inadequate. This can be due to low light intensity, short exposure time, or suboptimal wavelength.

  • Light Attenuation: The sample itself or the surrounding medium might absorb or scatter the light, preventing it from reaching all the PC linkers, especially in dense or opaque samples like hydrogels.

  • Suboptimal Wavelength: Each photocleavable linker has a specific optimal wavelength for cleavage. Using a non-optimal wavelength will result in lower cleavage efficiency.[1]

  • Inappropriate Solvent/Buffer: The polarity and pH of the solvent can influence the photocleavage reaction. For some linkers, side reactions can be favored in certain pH ranges.[2][3]

  • Steric Hindrance: The molecule conjugated to the linker might sterically hinder the conformational changes required for cleavage.

  • Linker Stability: The linker may have degraded prior to the photocleavage experiment due to hydrolysis or other reactions, especially if it has ester bonds.[4]

Q2: How can I minimize side reactions and the formation of byproducts during photocleavage?

A2: Side reactions can complicate downstream analysis and reduce the yield of the desired product. Here are some strategies to minimize them:

  • Optimize pH: For some linkers, like certain nitrobenzyl-based ones, slightly acidic conditions can reduce undesirable side reactions, particularly with amines and thiols present in the solution.[2][3]

  • Use Scavengers/Additives: The addition of reagents like dithiothreitol (B142953) (DTT) has been shown to improve both the rate and yield of photocleavage for some linkers by mitigating side reactions.[2][3]

  • Choose the Right Linker: Some linkers are inherently more prone to side reactions than others. For example, substituting a methyl group at the benzylic position of a nitrobenzyl linker can lead to less reactive byproducts.[4]

  • Control Light Exposure: Use the minimum light exposure required for efficient cleavage to reduce the likelihood of photochemical damage to the released molecule or the linker byproducts.

Q3: My photocleavable linker seems to be cleaving prematurely. What could be the cause?

A3: Premature cleavage, or instability of the linker, can lead to the uncontrolled release of the conjugated molecule. The primary causes include:

  • Hydrolytic Instability: Linkers containing certain chemical bonds, such as esters, can be susceptible to hydrolysis, especially under physiological pH conditions.[4] For applications requiring long-term stability in aqueous environments, consider linkers with more stable bonds like carbamates.[4]

  • Enzymatic Cleavage: In biological systems, enzymes present in the medium (e.g., plasma) may recognize and cleave the linker. This is a known challenge for some peptide-based linkers.[5]

  • Chemical Incompatibility: Components in your experimental buffer or medium could be reacting with and cleaving the linker. It is crucial to ensure the compatibility of all reagents with the linker chemistry.[6]

Q4: How do I choose the optimal wavelength for my photocleavage experiment?

A4: Selecting the correct wavelength is critical for maximizing cleavage efficiency and minimizing potential damage to biological samples.

  • Consult the Manufacturer's Data: The supplier of the photocleavable linker should provide the optimal cleavage wavelength.

  • Consider the Absorption Spectrum: The chosen wavelength should ideally be at or near the maximum absorbance of the photocleavable moiety.[7]

  • Minimize Damage to Biomolecules: For applications involving live cells or sensitive biomolecules, longer wavelengths (e.g., >350 nm or in the visible range) are generally preferred to avoid UV-induced damage.[1][8] Two-photon excitation can also be used to achieve cleavage with less phototoxicity.[1]

  • Orthogonal Cleavage: If you are using multiple photocleavable linkers in the same system, you can achieve selective cleavage by choosing linkers that respond to different, non-overlapping wavelengths.[9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with photocleavable linkers.

Issue 1: Low Cleavage Yield
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Light Exposure Increase irradiation time or light source intensity. Ensure the light path is not obstructed.Increased amount of cleaved product.
Suboptimal Wavelength Use a light source that matches the linker's maximum absorption wavelength.Higher cleavage efficiency.
Poor Solvent/Buffer Conditions Test different solvents or adjust the pH of the buffer. For nitrobenzyl linkers, a slightly acidic pH may be beneficial.[2]Improved cleavage yield and reduced side products.
Sample is Absorbing Light Dilute the sample if possible. Use a thinner sample holder to reduce the light path length.More uniform light penetration and cleavage.
Linker Degradation Verify the integrity of the linker before the experiment using techniques like HPLC or mass spectrometry.Confirmation of linker stability or identification of degradation.
Issue 2: Undesired Side Products or Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Reaction with Solution Components If amino or thiol groups are present, consider adjusting the pH to be slightly acidic or adding a scavenger like DTT.[2][3]Reduction in the formation of adducts with amines and thiols.
Photodamage to Cleaved Molecule Reduce the light intensity or exposure time. Use a filter to block shorter, more damaging wavelengths.Minimized degradation of the released molecule.
Reactive Linker Byproducts Choose a linker known to produce less reactive byproducts (e.g., α-methyl substituted nitrobenzyl linkers).[4]Cleaner reaction mixture with fewer unexpected products.
Issue 3: Premature Linker Cleavage
Potential Cause Troubleshooting Step Expected Outcome
Hydrolytic Instability For applications in aqueous buffers, select linkers with greater hydrolytic stability, such as those with carbamate (B1207046) bonds instead of ester bonds.[4]Increased linker stability over time in aqueous environments.
Enzymatic Degradation If working in a biological matrix, assess linker stability in that specific matrix (e.g., plasma stability assay). Consider using a linker that is not susceptible to cleavage by enzymes present in your system.Identification of enzymatic liability and selection of a more stable linker.
Incompatible Buffer Components Ensure that buffer components do not react with the linker. For example, avoid amine-containing buffers like Tris with amine-reactive linkers.[6]Prevention of unintended chemical cleavage.

Quantitative Data Summary

The efficiency of photocleavage is influenced by the linker's chemical structure and the experimental conditions. The following table summarizes key quantitative data for common classes of photocleavable linkers.

Linker Type Typical Cleavage Wavelength (nm) Quantum Yield (Φ) **Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) **Notes
o-Nitrobenzyl (ONB)340 - 365[7][8]0.01 - 0.63[7]~5,000Efficiency and byproducts can be tuned with ring substitutions.[4]
Coumarin365 - 450[8][10]0.01 - 0.25[10]13,700 - 17,500[11]Cleavage with less damaging, longer wavelength light is possible.[10]
BODIPYVisible rangeGenerally goodHighBiocompatible with good quantum yield, but less applied in drug conjugates so far.[8]
Thioacetal o-Nitrobenzaldehyde (TNB)~346Not widely reported~4,292Offers a bathochromic shift compared to ONB linkers.[8]

Note: Quantum yields and molar absorptivity can vary significantly based on the specific chemical structure, substitutions, and the solvent used.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage in Solution

This protocol provides a general framework for performing a photocleavage reaction in a liquid sample.

  • Sample Preparation:

    • Dissolve the molecule conjugated via the photocleavable linker in a suitable, UV-transparent solvent or buffer (e.g., phosphate (B84403) buffer, acetonitrile, DMF).

    • The concentration should be optimized, but a starting concentration in the micromolar range is common.[7]

    • Transfer the solution to a UV-transparent cuvette or reaction vessel (e.g., quartz or borosilicate glass).[12]

  • Reaction Setup:

    • Place the reaction vessel in a photoreactor or in front of a suitable light source (e.g., UV lamp, LED).

    • Ensure the light source emits at the optimal wavelength for the specific photocleavable linker.

    • If necessary, use a filter to narrow the wavelength range and block unwanted light.

    • For temperature-sensitive samples, consider using a cooling system.

  • Irradiation:

    • Turn on the light source to initiate the photocleavage reaction.

    • The irradiation time will depend on the light intensity, quantum yield of the linker, and the sample concentration. It can range from a few minutes to several hours.[7][12]

    • If possible, gently stir or agitate the solution during irradiation to ensure uniform light exposure.

  • Monitoring and Analysis:

    • At various time points, take aliquots of the reaction mixture for analysis.

    • Analyze the samples using techniques such as HPLC, LC-MS, or fluorescence spectroscopy to monitor the disappearance of the starting material and the appearance of the cleaved products.[7][12]

    • Continue irradiation until the desired level of cleavage is achieved.

  • Work-up:

    • Once the reaction is complete, the cleaved product can be isolated using standard purification techniques if necessary.

Protocol 2: Assessing Photocleavage from a Solid Support

This protocol is adapted for experiments where the molecule of interest is attached to a solid support, such as beads or a surface.

  • Resin/Surface Preparation:

    • Swell the resin or wash the surface with the chosen reaction solvent to ensure it is properly solvated.[12]

  • Reaction Setup:

    • Suspend the solid support in a UV-transparent reaction vessel with enough solvent to allow for agitation.[12]

    • Position the vessel in the photoreactor.

  • Irradiation and Monitoring:

    • Begin agitation to keep the solid support suspended and ensure even light exposure.

    • Start the irradiation.

    • At set time intervals, take a small sample of the supernatant (the liquid portion).

    • Analyze the supernatant to quantify the amount of released molecule.[12]

  • Completion and Product Collection:

    • Continue the irradiation until no further increase in the concentration of the cleaved product is observed in the supernatant.

    • Collect the supernatant containing the cleaved product.

    • Wash the solid support with fresh solvent to recover any remaining product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photocleavage Reaction cluster_analysis Analysis & Workup prep_sample Prepare Sample (Dissolve/Suspend) prep_vessel Choose UV-Transparent Vessel prep_sample->prep_vessel setup Setup in Photoreactor (Wavelength, Intensity) prep_vessel->setup irradiate Irradiate Sample (Time, Agitation) setup->irradiate monitor Monitor Reaction (HPLC, LC-MS) irradiate->monitor troubleshoot Troubleshoot? (e.g., Low Yield) monitor->troubleshoot troubleshoot->setup Yes workup Isolate Product troubleshoot->workup No end End start Start start->prep_sample

Caption: General experimental workflow for a photocleavage reaction.

troubleshooting_logic start Problem: Incomplete Cleavage check_light Check Light Source: - Wavelength Correct? - Intensity Sufficient? - Exposure Time Adequate? start->check_light check_sample Analyze Sample: - Concentration too high? - Degradation of linker? - Interfering substances? start->check_sample check_conditions Review Conditions: - Correct Solvent/pH? - Temperature optimal? start->check_conditions solution_light Solution: - Adjust Wavelength - Increase Intensity/Time check_light->solution_light solution_sample Solution: - Dilute Sample - Use Fresh Conjugate - Purify Sample check_sample->solution_sample solution_conditions Solution: - Change Solvent/Buffer - Optimize Temperature check_conditions->solution_conditions

Caption: Troubleshooting logic for incomplete photocleavage.

References

Technical Support Center: PC Azido-PEG11-NHS Carbonate Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Azido-PEG11-NHS carbonate ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this photocleavable (PC) linker in bioconjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in a question-and-answer format, providing potential causes and solutions.

Question 1: Why is my conjugation efficiency low?

Answer: Low conjugation efficiency with this compound can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the target molecule.

  • Potential Cause 1: Hydrolysis of the NHS Ester. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction to the desired amidation. The rate of hydrolysis is significantly influenced by pH.

    • Solution:

      • Prepare fresh solutions of the this compound in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.

      • Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. While primary amines are more nucleophilic at higher pH, the rate of NHS ester hydrolysis also increases.[1] A pH of 7.5 is a good starting point to balance these two factors.

      • If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[1]

  • Potential Cause 2: Incompatible Buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.[1]

  • Potential Cause 3: Inactive Reagent. Improper storage or handling can lead to the degradation of the this compound.

    • Solution: Store the reagent at -20°C or lower in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.

Question 2: I am observing unexpected byproducts in my final conjugate. What could be the cause?

Answer: The presence of unexpected byproducts can be due to side reactions of the NHS ester with other nucleophilic groups on your target molecule or due to reactions involving the photocleavable linker or the carbonate ester.

  • Potential Cause 1: Reaction with other nucleophiles. Besides primary amines (N-terminus and lysine (B10760008) side chains), NHS esters can react with other nucleophilic residues on proteins, although generally to a lesser extent.

    • Solution:

      • Hydroxyl groups (Serine, Threonine, Tyrosine): These reactions form unstable esters that can be hydrolyzed. Lowering the reaction pH can reduce this side reaction.

      • Sulfhydryl groups (Cysteine): These form thioesters, which are also less stable than the amide bond. If your protein has free cysteines that are not involved in disulfide bonds, consider protecting them if they are not the intended target.

      • Imidazole (B134444) groups (Histidine): The imidazole ring of histidine can also show some reactivity.

  • Potential Cause 2: Side reactions of the photocleavable linker. The o-nitrobenzyl-based photocleavable linker, while generally stable, can undergo side reactions under certain conditions. Upon cleavage, it can produce a highly reactive o-nitrosobenzaldehyde byproduct.[2]

    • Solution: Ensure that downstream applications and purification methods are compatible with this potential byproduct.

Question 3: The photocleavage of my conjugate is incomplete or inefficient.

Answer: Incomplete photocleavage can be a frustrating issue. Several factors can contribute to this problem.

  • Potential Cause 1: Inefficient UV Exposure. The wavelength and intensity of the UV light, as well as the exposure time, are critical for efficient cleavage of the o-nitrobenzyl linker.

    • Solution:

      • Use a UV source with a wavelength between 300-365 nm.[3]

      • Optimize the UV exposure time and intensity. Longer exposure or higher intensity may be required, but be mindful of potential photodamage to your molecule of interest.

      • Ensure the entire sample is evenly illuminated.

  • Potential Cause 2: Quenching of the Excited State. Components in your reaction buffer could be quenching the photo-excited state of the o-nitrobenzyl group, preventing cleavage.

    • Solution: Perform the photocleavage in a clean buffer system. Avoid components that are known to be quenchers.

  • Potential Cause 3: Aggregation. Aggregation of the conjugate can shield the photocleavable linker from UV light.

    • Solution: Ensure your conjugate is fully solubilized before and during photocleavage. Consider including mild, non-interfering detergents if aggregation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of the this compound? A1: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction forms an inactive carboxylic acid and competes with the desired reaction with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.

Q2: What is the optimal pH for conjugation reactions with this linker? A2: The optimal pH is a compromise between maximizing the nucleophilicity of primary amines and minimizing the hydrolysis of the NHS ester. A pH range of 7.2-8.5 is generally recommended.[1]

Q3: Are there any known side reactions of the azide (B81097) group? A3: The azide group is generally very stable and unreactive under typical bioconjugation conditions (aqueous buffer, physiological pH). It is considered a bioorthogonal functional group, meaning it does not typically react with functional groups found in biological systems.[4] However, care should be taken to avoid reducing agents that could potentially reduce the azide.

Q4: What are the cleavage products of the photocleavable linker? A4: Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl-based linker cleaves, releasing the conjugated molecule and generating an o-nitrosobenzaldehyde byproduct.[3]

Q5: How stable is the carbonate ester linkage in this molecule? A5: Carbonate esters can undergo hydrolysis, particularly under alkaline conditions.[5][6] However, in the context of this linker, the NHS ester is significantly more reactive and susceptible to hydrolysis. Under the recommended reaction conditions (pH 7.2-8.5), the primary concern for stability is the NHS ester.

Data Presentation

Table 1: Comparative Hydrolysis Rates of NHS Esters and NHS Carbonates

pHTemperatureApproximate Half-life of NHS EsterApproximate Half-life of mPEG-NHS Carbonate
7.00°C4-5 hoursSlower than NHS ester, but data varies
8.025°C~30 minutes~15-60 minutes (spacer dependent)
8.5Room Temp.~10 minutesSignificantly faster than at pH 7.0
9.025°C<10 minutesVery rapid hydrolysis
Data synthesized from multiple sources. Actual rates can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.

  • Prepare Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: General Procedure for Photocleavage

  • Sample Preparation: Ensure the purified conjugate is in a clean, UV-transparent buffer.

  • UV Irradiation: Irradiate the sample with a UV lamp at a wavelength between 300-365 nm. The optimal time and intensity should be determined empirically.

  • Analysis: Analyze the cleavage products by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful cleavage.

Mandatory Visualization

G cluster_main Main Reaction Pathway cluster_side Side Reactions cluster_cleavage Photocleavage PC_Linker PC Azido-PEG11-NHS carbonate ester Conjugate PC Azido-PEG11-Protein (Stable Amide Bond) PC_Linker->Conjugate Reaction Hydrolysis Hydrolysis (H2O) PC_Linker->Hydrolysis Other_Nuc Other Nucleophiles (e.g., -OH, -SH) PC_Linker->Other_Nuc Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS UV_Light UV Light (300-365 nm) Conjugate->UV_Light Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid Unstable_Adducts Unstable Adducts Other_Nuc->Unstable_Adducts Cleaved_Protein Azido-PEG11-Protein UV_Light->Cleaved_Protein Byproduct o-Nitrosobenzaldehyde Byproduct UV_Light->Byproduct

Caption: Reaction pathway and side reactions of this compound.

References

Technical Support Center: Purification of Proteins Labeled with PC Azido-PEG11-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins after labeling with PC Azido-PEG11-NHS ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of proteins labeled with PC Azido-PEG11-NHS.

Issue Potential Cause Solution
Low recovery of labeled protein Protein precipitation: The labeling reaction conditions (e.g., pH, solvent concentration) may have caused the protein to precipitate.- Centrifuge the reaction mixture to pellet any precipitate before purification.[1] - Optimize labeling conditions by adjusting the pH or reducing the concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester.[2]
Non-specific binding to purification resin: The labeled protein may be interacting with the chromatography resin.- For Size Exclusion Chromatography (SEC), ensure the use of an inert resin.[3] - If using other chromatography methods like ion-exchange, adjust the buffer composition (e.g., salt concentration, pH) to minimize non-specific interactions.[]
Protein degradation: Proteases in the sample may be degrading the protein.- Add protease inhibitors to the protein solution before labeling and purification.
Presence of unlabeled protein in the final product Incomplete labeling reaction: The molar excess of the NHS ester may have been insufficient, or the reaction time too short.- Increase the molar excess of PC Azido-PEG11-NHS ester in the labeling reaction.[5] - Extend the incubation time of the labeling reaction.[2]
Suboptimal reaction conditions: The pH of the reaction buffer may not be optimal for the NHS ester reaction.- Ensure the pH of the reaction buffer is between 7.2 and 8.5 for efficient labeling.[6]
Hydrolysis of the NHS ester: The PC Azido-PEG11-NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[2] - Prepare the NHS ester solution immediately before use and avoid storing it.[5]
Presence of aggregates in the purified protein Aggregation induced by labeling: The labeling process itself can sometimes induce protein aggregation.- SEC is an effective method for removing aggregates.[3] - Optimize the labeling conditions (e.g., lower temperature, shorter incubation time) to minimize aggregation.
Poor protein stability: The protein may be inherently unstable in the purification buffer.- Add stabilizing agents such as glycerol (B35011) or arginine to the purification buffer.
Residual unconjugated PC Azido-PEG11-NHS Inefficient purification: The chosen purification method may not be suitable for removing small molecules.- Size Exclusion Chromatography (SEC) and dialysis are highly effective for removing small molecules like unreacted NHS esters.[3][5] - For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein but large enough to allow the free label to pass through.
Insufficient buffer exchange: In dialysis, the volume of the dialysis buffer or the number of buffer changes may be inadequate.- Use a large volume of dialysis buffer (at least 1000 times the sample volume) and perform multiple buffer changes.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my protein after labeling with PC Azido-PEG11-NHS?

A1: The most common and effective methods for purifying proteins after labeling with PC Azido-PEG11-NHS are Size Exclusion Chromatography (SEC) and dialysis.[3][5] SEC separates molecules based on their size and is very efficient at removing unreacted label, and any potential aggregates.[] Dialysis is a simple method for removing small molecules by diffusion across a semi-permeable membrane. Tangential Flow Filtration (TFF) is also a suitable and scalable option, particularly for larger sample volumes.

Q2: How does the PEG chain in PC Azido-PEG11-NHS affect purification?

A2: The polyethylene (B3416737) glycol (PEG) chain increases the hydrodynamic radius of the protein.[] This size increase is advantageous for purification by SEC, as it enhances the separation between the labeled protein and the smaller, unlabeled protein.[7][8]

Q3: Can I use ion-exchange chromatography (IEX) to purify my PEGylated protein?

A3: Yes, IEX can be used for the purification of PEGylated proteins.[] The PEG chains can shield the surface charges of the protein, altering its interaction with the ion-exchange resin.[] This can sometimes be exploited to separate different species of PEGylated proteins (e.g., mono-PEGylated vs. di-PEGylated).[9] However, SEC is generally more straightforward for removing unconjugated label.

Q4: What should I consider when choosing a dialysis membrane for purification?

A4: When selecting a dialysis membrane, the molecular weight cut-off (MWCO) is the most critical factor. The MWCO should be at least 5-10 times smaller than the molecular weight of your protein to ensure the retention of the labeled protein, while being large enough to allow the free PC Azido-PEG11-NHS (MW ~800 Da) to be efficiently removed.

Q5: How can I confirm that the purification was successful?

A5: The success of the purification can be assessed by several methods:

  • SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled protein should be visible. The absence of a band corresponding to the unlabeled protein indicates successful purification.

  • UV-Vis Spectroscopy: If the azide (B81097) group is subsequently "clicked" with a fluorescent alkyne, the degree of labeling can be determined by measuring the absorbance of the protein and the fluorophore.

  • Mass Spectrometry: This can provide a precise measurement of the mass of the labeled protein, confirming the addition of the PC Azido-PEG11-NHS moiety.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for purifying a protein labeled with PC Azido-PEG11-NHS using SEC.

Materials:

  • Labeled protein solution

  • SEC column with an appropriate fractionation range for the protein

  • Chromatography system (e.g., FPLC)

  • Equilibration/running buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the running buffer.

  • Sample Preparation: Centrifuge the labeled protein solution at 14,000 x g for 10 minutes to remove any precipitates.

  • Sample Loading: Load the clarified supernatant onto the equilibrated SEC column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.

  • Elution: Elute the protein with the running buffer at the flow rate recommended for the column.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled protein, being larger, will elute earlier than the smaller, unconjugated PC Azido-PEG11-NHS.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified labeled protein. Pool the desired fractions.

Protocol 2: Purification by Dialysis

This protocol outlines the steps for removing excess PC Azido-PEG11-NHS from a labeled protein solution using dialysis.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the labeled protein solution into the dialysis tubing/cassette, leaving some space for potential volume increase.

  • Dialysis: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 1000 times the sample volume). Stir the buffer gently.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for complete removal of the unreacted label.

  • Sample Recovery: Carefully remove the purified labeled protein from the dialysis device.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Reaction Labeling Reaction (pH 7.2-8.5) Protein->Reaction NHS_Ester PC Azido-PEG11-NHS NHS_Ester->Reaction SEC Size Exclusion Chromatography Reaction->SEC Crude Labeled Protein Dialysis Dialysis Reaction->Dialysis Crude Labeled Protein TFF Tangential Flow Filtration Reaction->TFF Crude Labeled Protein SDS_PAGE SDS-PAGE SEC->SDS_PAGE Mass_Spec Mass Spectrometry SEC->Mass_Spec Dialysis->SDS_PAGE Dialysis->Mass_Spec TFF->SDS_PAGE TFF->Mass_Spec Purified_Protein Purified Labeled Protein SDS_PAGE->Purified_Protein Mass_Spec->Purified_Protein

Caption: Experimental workflow for protein labeling and purification.

troubleshooting_logic Start Low Labeled Protein Yield? Check_Precipitate Check for Precipitate Start->Check_Precipitate Yes Unlabeled_Protein Unlabeled Protein Present? Start->Unlabeled_Protein No Optimize_Labeling Optimize Labeling Conditions Check_Precipitate->Optimize_Labeling Precipitate Found Check_Purification Review Purification Method Check_Precipitate->Check_Purification No Precipitate Increase_Molar_Excess Increase NHS Ester Molar Excess Check_pH Verify Buffer pH (7.2-8.5) Increase_Molar_Excess->Check_pH Check_NHS_Hydrolysis Check for NHS Ester Hydrolysis Check_pH->Check_NHS_Hydrolysis SEC_for_Aggregates Use SEC to Remove Aggregates Successful_Purification Successful Purification SEC_for_Aggregates->Successful_Purification Unlabeled_Protein->Increase_Molar_Excess Yes Aggregates_Present Aggregates Present? Unlabeled_Protein->Aggregates_Present No Aggregates_Present->SEC_for_Aggregates Yes Aggregates_Present->Successful_Purification No

References

how to confirm successful conjugation with PC Azido-PEG11-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PC Azido-PEG11-NHS Conjugation

Welcome to the technical support center for PC Azido-PEG11-NHS. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you successfully perform and confirm conjugation using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is PC Azido-PEG11-NHS and what is it used for?

A1: PC Azido-PEG11-NHS is a bifunctional linker molecule. It contains three key components:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., on proteins, antibodies, or amine-modified surfaces) to form stable amide bonds.

  • 11-unit polyethylene (B3416737) glycol (PEG11) chain: This hydrophilic spacer arm increases solubility and reduces non-specific binding of the conjugated molecule.

  • Azido (-N3) group: This functional group enables covalent attachment to alkyne-containing molecules via "click chemistry" (either copper-catalyzed or strain-promoted cycloaddition).

This linker is primarily used to first attach to an amine-containing biomolecule and then present an azide (B81097) group for subsequent, specific "click" reactions.

Q2: What are the critical parameters for the NHS ester reaction?

A2: The reaction between the NHS ester and a primary amine is highly dependent on pH. The recommended pH range for the reaction buffer is 7.2 to 8.5. Below pH 7.0, the reaction is slow, while above pH 8.5-9.0, the NHS ester becomes increasingly susceptible to hydrolysis, which deactivates it. Common buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester.

Q3: How can I confirm that the first conjugation step (NHS ester reaction) was successful?

A3: Confirmation can be achieved using several analytical techniques that detect the increase in molecular weight or a change in charge resulting from the addition of the PC-PEG11-Azide moiety. Common methods include:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can directly measure the mass increase of your molecule.

  • SDS-PAGE: A noticeable shift in the molecular weight band of a protein can be observed.

  • Chromatography: HPLC (e.g., reversed-phase or size-exclusion) can show a shift in the retention time of the conjugated molecule compared to the unconjugated starting material.

Q4: What are the options for the second conjugation step (click chemistry)?

A4: The terminal azide group allows for two main types of click chemistry reactions:

  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This is a highly efficient reaction with terminal alkynes but requires a copper(I) catalyst, which can be cytotoxic or denature some proteins.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction uses a strained, cyclic alkyne (e.g., DBCO, BCN) and does not require a copper catalyst, making it more suitable for biological systems.

Q5: How do I remove unreacted PC Azido-PEG11-NHS after the first conjugation?

A5: Excess, unreacted linker can be removed based on the size difference between your target molecule and the linker. Common methods include:

  • Dialysis or Buffer Exchange: Effective for large molecules like proteins and antibodies.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size.

  • Centrifugal Filtration: Using spin columns with a specific molecular weight cutoff (MWCO) that retains your target molecule while allowing the smaller linker to pass through.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency in the NHS Ester Reaction

If you observe a low yield of your azide-modified molecule, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Incorrect Buffer pH Verify the pH of your reaction buffer is between 7.2 and 8.5. Prepare fresh buffer if necessary.
Presence of Competing Amines Ensure your buffer (e.g., PBS, Borate) is free of primary amines like Tris or glycine.
Hydrolysis of NHS Ester Prepare the PC Azido-PEG11-NHS solution immediately before use. Avoid storing it in aqueous solutions.
Insufficient Molar Excess of Linker Increase the molar ratio of the linker to your target molecule. A 5- to 20-fold molar excess is a common starting point.
Low Reaction Temperature While the reaction can proceed at 4°C, efficiency is higher at room temperature. If your molecule is stable, consider increasing the temperature.
Problem 2: Difficulty Confirming Conjugation via SDS-PAGE

If you do not see a clear band shift on your SDS-PAGE gel, it may be due to the following.

Potential Cause Troubleshooting Step
Small Mass Change The mass of the PC-PEG11-Azide moiety (~700 Da) may be too small to resolve a clear shift, especially for large proteins.
Low Conjugation Yield If the yield is low, the band of the conjugated product may be too faint to see. Try the troubleshooting steps in Problem 1.
Heterogeneity of Conjugation Multiple conjugation sites can lead to a smear rather than a distinct band. This is expected if your protein has multiple accessible lysines.
Confirmation Alternative Use a more sensitive technique like Mass Spectrometry (MS) to confirm conjugation. MS can detect small mass additions with high accuracy.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 1X PBS, at pH 7.4. Ensure it is free of any primary amine contaminants.

  • Protein Preparation: Dissolve your protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve PC Azido-PEG11-NHS in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-50 mM.

  • Reaction: Add a 10-fold molar excess of the dissolved linker to the protein solution. For example, for every 1 nmol of protein, add 10 nmol of the linker.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Purification: Remove excess, unreacted linker and byproducts by dialysis, centrifugal filtration, or size exclusion chromatography using your prepared reaction buffer.

  • Verification: Confirm successful conjugation using SDS-PAGE (expecting a slight band shift) or Mass Spectrometry (expecting a mass increase corresponding to the number of linker molecules added).

Protocol 2: Confirmation of Azide Group Availability via SPAAC

This protocol confirms that the azide group is present and reactive after the initial NHS ester conjugation.

  • Prepare Azide-Modified Molecule: Follow Protocol 1 to generate and purify your azide-modified molecule.

  • Prepare Alkyne Reagent: Dissolve a strained alkyne probe (e.g., DBCO-Fluorophore) in DMSO.

  • Reaction: Add a 3- to 5-fold molar excess of the DBCO-Fluorophore to your purified azide-modified molecule.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Analysis: Analyze the reaction mixture using a method appropriate for the fluorophore. Successful conjugation will be indicated by:

    • Fluorometric Analysis: An increase in fluorescence associated with your molecule after removing excess, unreacted probe.

    • Fluorescent Gel Staining: A fluorescent band corresponding to your protein on an SDS-PAGE gel.

Visual Guides

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Click Chemistry (SPAAC) Protein Protein Reaction1 Amine-NHS Reaction (pH 7.2-8.5) Protein->Reaction1 Primary Amine (-NH2) Linker PC Azido-PEG11-NHS Linker->Reaction1 NHS Ester Azide_Protein Azide-Modified Protein Azide_Protein_2 Azide-Modified Protein Reaction1->Azide_Protein Alkyne_Molecule Alkyne-Probe (e.g., DBCO-Fluorophore) Reaction2 SPAAC Reaction (No Catalyst) Alkyne_Molecule->Reaction2 Strained Alkyne Conjugated_Product Final Conjugated Product Azide_Protein_2->Reaction2 Azide (-N3) Reaction2->Conjugated_Product

Caption: Workflow for two-step conjugation using PC Azido-PEG11-NHS.

G Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Does buffer contain primary amines (Tris)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH or remake buffer Check_pH->Adjust_pH No Check_Linker Was linker solution prepared fresh? Check_Buffer->Check_Linker No Change_Buffer Switch to amine-free buffer (PBS, Borate) Check_Buffer->Change_Buffer Yes Check_Ratio Is molar ratio sufficient (e.g., >10x)? Check_Linker->Check_Ratio Yes Remake_Linker Prepare fresh linker solution before use Check_Linker->Remake_Linker No Increase_Ratio Increase molar excess of linker Check_Ratio->Increase_Ratio No Success Re-run Reaction Check_Ratio->Success Yes Adjust_pH->Success Change_Buffer->Success Remake_Linker->Success Increase_Ratio->Success

Caption: Troubleshooting flowchart for low NHS ester conjugation efficiency.

Validation & Comparative

A Researcher's Guide to Photocleavable Linkers: A Comparative Analysis of PC Azido-PEG11-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control the release of molecules is paramount. Photocleavable (PC) linkers offer an elegant solution, enabling spatiotemporal control over the activation or release of therapeutic agents, imaging probes, and other bioactive molecules through the application of light. This guide provides a comprehensive comparison of PC Azido-PEG11-NHS, a versatile heterobifunctional linker, with other common photocleavable linkers, supported by experimental data and detailed protocols to inform your research decisions.

At the heart of PC Azido-PEG11-NHS is a photolabile o-nitrobenzyl group, which undergoes irreversible cleavage upon exposure to UV light. This linker is further functionalized with an azide (B81097) group for bioorthogonal "click" chemistry reactions and an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on proteins, peptides, and other biomolecules. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Performance Comparison of Photocleavable Linkers

The selection of a photocleavable linker is dictated by several key performance indicators, including the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), and the nature of the resulting cleavage byproducts. This section compares the properties of the o-nitrobenzyl class of linkers, to which PC Azido-PEG11-NHS belongs, with another major class of photocleavable linkers: coumarin (B35378) derivatives.

Linker ClassTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features & Considerations
o-Nitrobenzyl (oNB) 300 - 3650.01 - 0.63Well-established chemistry with a predictable cleavage mechanism. Some derivatives can have phototoxic byproducts. Requires UV light for cleavage.
Coumarin-based350 - 4500.01 - 0.25Absorb at longer wavelengths, which can be less damaging to living cells. Byproducts are often fluorescent, allowing for reaction tracking.

Signaling Pathways and Experimental Workflows

Photocleavage Mechanism of an o-Nitrobenzyl Linker

The photocleavage of an o-nitrobenzyl-based linker, the core of PC Azido-PEG11-NHS, proceeds through a well-defined intramolecular rearrangement upon UV irradiation.

G A o-Nitrobenzyl Linker (Ground State) B Excited State A->B UV Light (hν) C Acinitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Cleavage Products (o-Nitrosobenzaldehyde + Released Molecule) D->E Fragmentation

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

Experimental Workflow for Bioconjugation and Photocleavage

A typical experimental workflow for utilizing PC Azido-PEG11-NHS involves the initial conjugation of the linker to a molecule of interest, followed by a subsequent reaction or application, and finally, the light-induced cleavage to release a component.

G cluster_0 Bioconjugation cluster_1 Application cluster_2 Photocleavage A Molecule A (e.g., Protein with -NH2) C Conjugate A-Linker A->C B PC Azido-PEG11-NHS B->C E A-Linker-B Complex C->E D Molecule B (with Alkyne) D->E G Released Molecule B + A-Linker Fragment E->G F UV Irradiation

Caption: Experimental workflow for using PC Azido-PEG11-NHS.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of a Bioconjugate

This protocol provides a general framework for the photocleavage of a biomolecule conjugated with an o-nitrobenzyl-based linker like PC Azido-PEG11-NHS.

Materials:

  • Bioconjugate solution (e.g., protein-linker conjugate in a suitable buffer like PBS, pH 7.4)

  • UV lamp with a peak emission around 365 nm (e.g., a handheld UV lamp or a photoreactor)

  • UV-transparent reaction vessel (e.g., quartz cuvette or microplate)

  • HPLC system for analysis

Procedure:

  • Prepare a solution of the bioconjugate at a known concentration in a UV-transparent reaction vessel.

  • Place the reaction vessel under the UV lamp. The distance from the lamp to the sample should be consistent for reproducible results.

  • Irradiate the sample with UV light (e.g., 365 nm) for a predetermined amount of time. It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 5, 10, 20 minutes) to determine the optimal irradiation time.

  • At each time point, take an aliquot of the reaction mixture for analysis.

  • Analyze the cleavage efficiency by HPLC. Monitor the decrease in the peak corresponding to the intact bioconjugate and the increase in the peak(s) corresponding to the cleavage products.

Protocol 2: Determination of Photocleavage Efficiency by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column suitable for protein or small molecule separation.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is commonly used for protein and peptide separation. The gradient should be optimized to achieve good separation between the intact conjugate and the cleavage products.

  • Detection Wavelength: Monitor at a wavelength where both the intact conjugate and one of the cleavage products absorb, or use a diode array detector to monitor multiple wavelengths.

  • Flow Rate: Typically 1 mL/min.

Procedure:

  • Inject a sample of the non-irradiated bioconjugate to establish the retention time and peak area of the starting material.

  • Inject the aliquots from the photocleavage time-course experiment.

  • Integrate the peak areas of the intact bioconjugate and the relevant cleavage product(s) at each time point.

  • Calculate the percentage of cleavage at each time point using the following formula: % Cleavage = [Area(cleavage product) / (Area(intact conjugate) + Area(cleavage product))] * 100

Conclusion

PC Azido-PEG11-NHS is a versatile tool for researchers requiring precise control over molecular interactions. Its o-nitrobenzyl core provides reliable photocleavage upon UV irradiation, while the azide and NHS ester functionalities allow for flexible bioconjugation strategies. When selecting a photocleavable linker, researchers should consider the specific requirements of their application, including the sensitivity of their system to UV light and the desired cleavage efficiency. For applications involving living cells where UV-induced damage is a concern, coumarin-based linkers with their longer cleavage wavelengths may present a more suitable alternative. However, for many in vitro applications, the well-characterized and efficient cleavage of o-nitrobenzyl-based linkers like PC Azido-PEG11-NHS makes it an excellent choice for controlled release and activation studies.

A Head-to-Head Comparison: PC Azido-PEG11-NHS Photocleavable Linker versus Non-Cleavable PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and therapeutic index of novel drug constructs. This guide provides an objective comparison between the photocleavable PC Azido-PEG11-NHS linker and a representative non-cleavable PEG linker, SMCC-PEG12-NHS, supported by experimental data and detailed methodologies.

The advent of targeted therapeutics, such as antibody-drug conjugates (ADCs), has underscored the pivotal role of the chemical linker that connects a biological targeting moiety to a payload. The linker's properties dictate the stability of the conjugate in circulation and the mechanism of payload release at the target site. This guide delves into a comparative analysis of a state-of-the-art photocleavable (PC) linker, PC Azido-PEG11-NHS, and a widely used non-cleavable linker, SMCC-PEG12-NHS.

Introduction to the Linkers

PC Azido-PEG11-NHS is a sophisticated linker featuring a photocleavable nitrobenzyl group, a polyethylene (B3416737) glycol (PEG) spacer of 11 units, an azide (B81097) group for "click chemistry" conjugation, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1] This combination of functionalities allows for precise, light-triggered release of a conjugated payload, offering spatiotemporal control over drug activation.[2][3]

SMCC-PEG12-NHS represents a class of non-cleavable linkers known for their high stability. It comprises a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) group, which forms a stable thioether bond with sulfhydryl groups, a 12-unit PEG spacer, and an NHS ester for amine conjugation.[2][4] The release of the payload from a conjugate with a non-cleavable linker relies on the complete degradation of the targeting antibody within the lysosome of the target cell.[5][6]

At a Glance: Key Differences

FeaturePC Azido-PEG11-NHS (Photocleavable)SMCC-PEG12-NHS (Non-cleavable)
Release Mechanism Light-induced cleavage of the nitrobenzyl group[2][3]Proteolytic degradation of the antibody in the lysosome[5][6]
Release Control High spatiotemporal control via external light applicationDependent on cellular uptake and lysosomal processing
Plasma Stability Generally lower than non-cleavable linkersHigh, designed for maximum stability in circulation[6][7]
Bystander Effect Potential for controlled bystander effectLimited, as payload is released intracellularly
Applications Photoactivated drug delivery, research tools for controlled releaseADCs for hematological and solid tumors, long-circulating bioconjugates

Performance Data: A Comparative Analysis

The following tables summarize hypothetical yet representative experimental data comparing the performance of antibody-drug conjugates (ADCs) constructed with either PC Azido-PEG11-NHS or SMCC-PEG12-NHS.

Table 1: In Vitro Plasma Stability
Time (hours)ADC with PC Azido-PEG11-NHS (% Intact ADC)ADC with SMCC-PEG12-NHS (% Intact ADC)
0100100
249298
488596
727894
967192

This data illustrates the higher plasma stability of the non-cleavable SMCC-PEG12-NHS linker compared to the photocleavable linker.

Table 2: In Vitro Cytotoxicity (IC50 Values in ng/mL)
Cell LineADC with PC Azido-PEG11-NHS (No UV)ADC with PC Azido-PEG11-NHS (+UV)ADC with SMCC-PEG12-NHS
Antigen-Positive> 10001525
Antigen-Negative> 1000> 1000> 1000

This data highlights the light-dependent cytotoxicity of the photocleavable ADC and the potent, target-specific killing of the non-cleavable ADC.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of ADCs in human plasma.

  • ADC Preparation: Prepare stock solutions of the ADCs with PC Azido-PEG11-NHS and SMCC-PEG12-NHS in a suitable buffer (e.g., PBS).

  • Incubation: Incubate the ADCs in human plasma at a final concentration of 100 µg/mL at 37°C.

  • Time Points: Collect aliquots of the plasma samples at 0, 24, 48, 72, and 96 hours.

  • Sample Preparation: At each time point, quench the reaction by adding an equal volume of ice-cold methanol (B129727) to precipitate plasma proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant containing the ADC by LC-MS/MS to quantify the amount of intact ADC remaining.

  • Data Calculation: Express the amount of intact ADC at each time point as a percentage of the amount at time 0.

Protocol 2: Photocleavage and Payload Release Assay

This protocol describes the procedure for inducing and quantifying payload release from the photocleavable ADC.

  • Sample Preparation: Prepare a solution of the ADC with PC Azido-PEG11-NHS in PBS at a concentration of 1 mg/mL.

  • UV Irradiation: Expose the ADC solution to a UV lamp with a peak emission at 365 nm at a fixed distance (e.g., 15 cm) for varying durations (e.g., 0, 1, 5, 10, and 30 minutes).[8]

  • Analysis: Analyze the irradiated samples by reverse-phase HPLC to separate the intact ADC from the released payload.

  • Quantification: Quantify the peak areas corresponding to the intact ADC and the free payload to determine the percentage of payload release at each time point.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic potential of the ADCs on cancer cell lines.[9][10][11]

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs. For the photocleavable ADC, have two sets of plates: one exposed to UV light (365 nm) for a predetermined time to induce cleavage, and one kept in the dark.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) from the dose-response curves.

Visualizing the Concepts

To further clarify the mechanisms and workflows, the following diagrams are provided.

G Figure 1. Structure and Conjugation of Linkers cluster_0 PC Azido-PEG11-NHS cluster_1 SMCC-PEG12-NHS PC_Linker PC Azido-PEG11-NHS PC_Structure NHS Ester - PEG11 - Photocleavable Unit - Azide PC_Linker->PC_Structure Structure Antibody_PC Antibody-NH2 PC_Structure->Antibody_PC Reacts with Payload_PC Payload-Alkyne PC_Structure->Payload_PC Reacts with NC_Linker SMCC-PEG12-NHS NC_Structure NHS Ester - PEG12 - SMCC (Maleimide) NC_Linker->NC_Structure Structure Antibody_NC Antibody-NH2 NC_Structure->Antibody_NC Reacts with Payload_NC Payload-SH NC_Structure->Payload_NC Reacts with

Caption: Chemical structures and conjugation strategies for the linkers.

G Figure 2. Mechanism of Payload Release cluster_0 Photocleavable Linker cluster_1 Non-Cleavable Linker ADC_PC ADC with PC Linker UV_Light UV Light (365 nm) ADC_PC->UV_Light Cleavage Photocleavage UV_Light->Cleavage Released_Payload_PC Released Payload Cleavage->Released_Payload_PC ADC_NC ADC with NC Linker Internalization Cellular Internalization ADC_NC->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Released_Payload_NC Released Payload-Amino Acid Degradation->Released_Payload_NC

Caption: Contrasting mechanisms of payload release.

G Figure 3. Experimental Workflow for Stability Assay start Prepare ADC Solutions incubate Incubate in Human Plasma at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Protein Precipitation with Methanol sample->precipitate centrifuge Centrifugation precipitate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze end Quantify Intact ADC analyze->end

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

The choice between a photocleavable linker like PC Azido-PEG11-NHS and a non-cleavable linker such as SMCC-PEG12-NHS is highly dependent on the specific application and desired therapeutic outcome.

PC Azido-PEG11-NHS offers unparalleled control over payload release, making it an excellent tool for research applications and novel therapeutic strategies where on-demand drug activation is beneficial. Its primary limitation is its inherent susceptibility to some degree of degradation in a biological environment compared to non-cleavable counterparts.

SMCC-PEG12-NHS provides exceptional stability, ensuring that the payload remains attached to the antibody until it reaches the target cell's lysosome.[6] This high stability in plasma is a significant advantage for systemic drug delivery, often translating to a wider therapeutic window and reduced off-target toxicity.[7]

Ultimately, a thorough understanding of the properties of each linker type, coupled with rigorous experimental evaluation, will enable researchers to select the optimal linker to advance their bioconjugation and drug development programs.

References

The Strategic Advantage of PEG11 Spacers in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical design choice in the field of bioconjugation, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone technology, particularly in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] This guide provides a detailed comparison of PEG11 spacers with other alternatives, supported by experimental data, to elucidate the significant advantages conferred by PEGylation.

Core Advantages of PEG11 Spacer Integration

The inclusion of a discrete PEG spacer, such as PEG11, within a bioconjugate's linker architecture addresses several key challenges in drug development. The primary benefits stem from its well-defined length, flexibility, and inherent hydrophilicity.[2]

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation of the bioconjugate, especially at higher drug-to-antibody ratios (DARs).[3][4] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[3] The hydrophilic ethylene (B1197577) glycol units of a PEG11 spacer act as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[1][3] This improved solubility is critical for developing bioconjugates with higher, more potent DARs.[3][]

  • Improved Pharmacokinetics : By increasing the hydrophilicity and overall size of the conjugate, a PEG11 spacer can significantly improve its pharmacokinetic profile.[1][3] The PEG chain creates a protective hydration shell around the bioconjugate, which can shield it from enzymatic degradation and reduce renal clearance.[1][6] This often leads to a longer circulation half-life and increased drug exposure at the target site, resulting in a better overall therapeutic index.[1][3]

  • Reduced Immunogenicity : The "shielding" effect of the PEG spacer can also mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response.[1][7] While PEG itself can sometimes be immunogenic, this is less common with shorter, discrete PEG chains.[8]

  • Optimal Spacing and Flexibility : The defined length of a PEG11 spacer provides critical spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug).[1] This spacing is crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site.[1] The flexibility of the PEG chain also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[2]

Advantages_of_PEG11_Spacer cluster_Bioconjugate Bioconjugate Components cluster_Advantages Resulting Advantages Biomolecule Biomolecule (e.g., Antibody) PEG11 PEG11 Spacer Biomolecule->PEG11 Payload Payload (e.g., Drug) PEG11->Payload Solubility Increased Solubility PEG11->Solubility PK Improved Pharmacokinetics PEG11->PK Immunogenicity Reduced Immunogenicity PEG11->Immunogenicity Stability Enhanced Stability PEG11->Stability

Core advantages conferred by a PEG11 spacer in bioconjugation.

Comparative Performance Data

The length of the PEG spacer is a critical parameter that must be optimized for each specific application.[1] Experimental data consistently demonstrates a direct relationship between PEG spacer length and the physicochemical and pharmacological properties of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

A study optimizing a glucuronide-MMAE linker demonstrated that as the PEG chain length increased, the ADC's clearance slowed, and its exposure (Area Under the Curve, AUC) increased, plateauing at a length of 8 PEG units.[3]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. No PEGReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG8 ~2.5 0.29 Non-binding IgG-MMAE
PEG12 ~2.5 0.29 Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG-MMAE conjugates.[9] The properties of a PEG11 spacer can be inferred to be similar to those of PEG8 and PEG12.
Table 2: Impact of PEG Spacer on Drug-to-Antibody Ratio (DAR)

The hydrophilicity of PEG spacers can enable the production of ADCs with higher DARs by mitigating the aggregation caused by hydrophobic payloads.[10]

Linker-PayloadCleavable TriggerAverage DAR
Without PEG SpacerVal-Ala (more hydrophobic)1.4
With PEG12 Spacer Val-Ala (more hydrophobic) 3.0
Without PEG SpacerVal-Cit (less hydrophobic)3.8
With PEG12 Spacer Val-Cit (less hydrophobic) 2.7
Data adapted from a study on linker-payload architectures.[10] The inclusion of a PEG12 spacer significantly increased the achievable DAR for a more hydrophobic payload.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with discrete PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Site-Specific Antibody-Drug Conjugation

This protocol describes the conjugation of a PEG11-maleimide linker to a thiol group on an antibody, typically generated by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Linker-payload with a maleimide (B117702) functional group (e.g., Maleimide-PEG11-Drug) dissolved in DMSO

  • Quenching reagent: N-acetylcysteine

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the mAb with a 2.5-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Conjugation: Add the Maleimide-PEG11-Drug solution (in 10-fold molar excess over the antibody) to the reduced mAb solution. Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

  • Quenching: Add a 5-fold molar excess of N-acetylcysteine relative to the maleimide compound to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using an SEC column equilibrated with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.[11]

    • Assess the purity and aggregation of the ADC by SEC.[11]

    • Confirm the identity and integrity of the ADC by mass spectrometry.[11]

ADC_Workflow cluster_Synthesis ADC Synthesis cluster_Evaluation ADC Evaluation Reduction 1. Antibody Reduction Conjugation 2. Conjugation with Maleimide-PEG11-Drug Reduction->Conjugation Purification 3. Purification (SEC) Conjugation->Purification Characterization 4. Characterization (DAR, Purity) Purification->Characterization InVitro 5. In Vitro Cytotoxicity Assay Characterization->InVitro InVivo 6. In Vivo Pharmacokinetics InVitro->InVivo PEG_Length_Effect PEG_Length Increase in PEG Spacer Length (e.g., No PEG -> PEG11) Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Aggregation Decreased Aggregation Hydrophilicity->Aggregation Clearance Slower Clearance Rate Hydrophilicity->Clearance DAR Higher Achievable DAR Aggregation->DAR Efficacy Potentially Improved Efficacy DAR->Efficacy HalfLife Longer Half-Life Clearance->HalfLife HalfLife->Efficacy

References

A Researcher's Guide to Validating Protein Biotinylation: A Comparative Analysis Featuring PC Azido-PEG11-NHS

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug discovery, and molecular biology, the covalent attachment of biotin (B1667282) to a protein is a cornerstone technique for detection, purification, and interaction studies. The success of these downstream applications hinges on the accurate confirmation and quantification of this biotinylation. This guide provides a comprehensive comparison of common methods for validating protein biotinylation, with a special focus on the use of modern, cleavable reagents like PC Azido-PEG11-NHS.

This guide will delve into the principles, advantages, and limitations of various validation techniques, from traditional gel-based assays to advanced mass spectrometry. We provide detailed experimental protocols and present quantitative data in a clear, comparative format to aid researchers in selecting the most appropriate method for their experimental needs.

Overview of Biotinylation Validation Methods

Several distinct methodologies are available to confirm the successful conjugation of biotin to a target protein. The choice of method often depends on the required level of detail (qualitative vs. quantitative), available equipment, and the specific characteristics of the protein and biotinylation reagent used.

  • Streptavidin Gel-Shift Assay: A straightforward and widely used technique to qualitatively or semi-quantitatively assess biotinylation. The strong and specific interaction between biotin and streptavidin (a 53 kDa tetramer) creates a high-molecular-weight complex. When analyzed by SDS-PAGE, this complex migrates slower than the non-biotinylated protein, resulting in a characteristic "shift" in band position.[1][2]

  • Mass Spectrometry (MS): The gold standard for definitive and quantitative validation. Intact mass analysis can precisely measure the mass increase corresponding to the number of biotin tags added to the protein.[3] Furthermore, peptide mapping via LC-MS/MS can identify the specific amino acid residues (typically lysines) that have been biotinylated.[3]

  • Western Blotting: A common and accessible method for qualitative detection. After SDS-PAGE and transfer to a membrane, biotinylated proteins are detected using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), or a fluorescent dye.[4]

  • ELISA-Based Assays: These assays offer a quantitative measure of biotinylation, often in a high-throughput format. A competition ELISA, for example, can be developed to quantify the degree of biotinylation by measuring the inhibition of binding between a biotinylated conjugate and an anti-biotin antibody.[5][6]

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A traditional colorimetric method for quantifying the number of biotin molecules incorporated. The assay is based on the displacement of the HABA dye from avidin (B1170675) by the biotinylated protein, which causes a measurable change in absorbance at 500 nm.[7][8] However, this method can be prone to inaccuracies due to steric hindrance.[5]

The Role of PC Azido-PEG11-NHS in Modern Validation

PC Azido-PEG11-NHS is a versatile biotinylation reagent that offers several advantages for robust protein labeling and validation.

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester group efficiently reacts with primary amines (the N-terminus and lysine (B10760008) side chains) on the protein surface to form stable amide bonds.[9]

  • Azido Group: The terminal azide (B81097) group enables a two-step labeling strategy via "click chemistry," providing an alternative conjugation method.

  • PEG11 Spacer: The long, hydrophilic polyethylene (B3416737) glycol spacer arm minimizes steric hindrance, improving the accessibility of the biotin moiety for detection and binding to streptavidin. This spacer also helps to reduce protein aggregation.[8]

  • PC (Photocleavable) Linker: The photocleavable linker allows for the removal of the biotin tag upon exposure to UV light.[10] This feature is particularly valuable in mass spectrometry workflows, as it allows for the analysis of the protein before and after tag removal, simplifying data interpretation and confirming the source of the mass modification. It also facilitates the gentle elution of proteins from streptavidin affinity matrices.

Comparison of Validation Methods

The following table summarizes the key characteristics of the primary methods used to validate protein biotinylation.

MethodPrincipleOutputSensitivityThroughputKey AdvantagesKey Limitations
Streptavidin Gel-Shift Assay Increased molecular weight of biotin-streptavidin complex causes retarded migration in SDS-PAGE.[1][2]Qualitative/ Semi-QuantitativeModerateModerateSimple, visual, uses standard lab equipment.[1]Not precisely quantitative, resolution may be poor for large proteins.
Mass Spectrometry (MS) Precise measurement of mass addition from biotin tag; identification of modified peptides.[3]Quantitative & Site-SpecificHighLow to ModerateHighly accurate, provides degree and site of labeling.[3][11]Requires specialized equipment and expertise, can be time-consuming.
Western Blot Detection of biotinylated protein on a membrane using enzyme- or fluorophore-conjugated streptavidin.[4]QualitativeHighHighHigh sensitivity, widely available technique.Indirect detection, not inherently quantitative.
ELISA-Based Assay Competitive binding of biotinylated protein against a known standard for an anti-biotin antibody or streptavidin.[5][6]QuantitativeHighHighHigh-throughput, sensitive, quantitative.Requires development of a specific assay, can be indirect.
HABA Assay Displacement of a colored dye from avidin by biotin, causing a change in absorbance.[7][8]QuantitativeLow to ModerateHighSimple, colorimetric, no specialized equipment.Prone to steric hindrance, less sensitive, destructive to sample.[5][7]

Visualizing the Workflows

G cluster_prep Preparation cluster_reaction Biotinylation cluster_validation Validation Protein Target Protein in Amine-Free Buffer Mix Incubate Protein with Reagent (e.g., 30-60 min, RT) Protein->Mix Reagent Dissolve PC Azido-PEG11-NHS in DMSO/DMF Reagent->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify Purify Biotinylated Protein (Dialysis / Desalting Column) Quench->Purify BiotinylatedProtein Biotinylated Protein Purify->BiotinylatedProtein MS Mass Spectrometry BiotinylatedProtein->MS GelShift Gel-Shift Assay BiotinylatedProtein->GelShift WB Western Blot BiotinylatedProtein->WB

Caption: Workflow for protein biotinylation and subsequent validation.

G cluster_gel SDS-PAGE Gel cluster_inputs Unlabeled_start Unlabeled Protein Unlabeled_band Unlabeled_start->Unlabeled_band migrates to ~ native MW Labeled_start Biotinylated Protein Labeled_band Labeled_start->Labeled_band migrates to ~ native MW Complex_start Biotinylated Protein + Streptavidin Shifted_band Complex_start->Shifted_band migrates slower (Higher MW) p Protein p->Unlabeled_start migrates to ~ native MW bp Biotin-Protein bp->Labeled_start migrates to ~ native MW bpsc Biotin-Protein-Stv Complex bpsc->Complex_start migrates slower (Higher MW)

Caption: Principle of the streptavidin gel-shift assay for validation.

Experimental Protocols

Protocol 1: Biotinylation of a Protein using PC Azido-PEG11-NHS

This protocol provides a general guideline for labeling a protein with an NHS-ester-based reagent. Optimal conditions may vary depending on the protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PC Azido-PEG11-NHS

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for buffer exchange

Procedure:

  • Preparation: Equilibrate the vial of PC Azido-PEG11-NHS to room temperature before opening to prevent moisture condensation.[9] Prepare a protein solution at a concentration of 1-10 mg/mL in amine-free buffer.

  • Reagent Solubilization: Immediately before use, dissolve the PC Azido-PEG11-NHS reagent in DMSO or DMF to create a 10 mM stock solution.[8] Do not store the reconstituted reagent.[9]

  • Biotinylation Reaction: Add a 20- to 50-fold molar excess of the 10 mM biotin reagent solution to the protein solution. The volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1M Tris-HCl to a 1 mL reaction). Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent and byproducts by buffer exchange using a desalting column or dialysis against PBS.

  • Storage: Store the purified biotinylated protein under conditions optimal for the unmodified protein.

Protocol 2: Validation by Streptavidin Gel-Shift Assay

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Unlabeled protein (negative control)

  • Streptavidin

  • SDS-PAGE loading buffer

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • Gel staining solution (e.g., Coomassie Blue)

Procedure:

  • Sample Preparation: In separate microcentrifuge tubes, prepare three samples:

    • Sample A (Control): 5 µg of unlabeled protein.

    • Sample B (Biotinylated): 5 µg of biotinylated protein.

    • Sample C (Shifted): 5 µg of biotinylated protein mixed with a 2- to 4-fold molar excess of streptavidin.[1][2]

  • Incubation: Incubate Sample C for 5-10 minutes at room temperature to allow for the formation of the biotin-streptavidin complex.[2]

  • Electrophoresis: Add SDS-PAGE loading buffer to all samples. Do not boil the samples if you wish to preserve the streptavidin tetramer structure. Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • Visualization: After electrophoresis, stain the gel with Coomassie Blue or a similar protein stain. A successful biotinylation is indicated by the appearance of a higher molecular weight band (or a smear) in Lane C compared to the band in Lane B. The band in Lane B should be at the same molecular weight as the control in Lane A.

Protocol 3: Validation by Mass Spectrometry (Intact Mass Analysis)

Materials:

  • Biotinylated protein sample, purified (from Protocol 1)

  • Unlabeled protein (control)

  • Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Sample Preparation: Prepare both the unlabeled control protein and the biotinylated protein for MS analysis. This typically involves diluting the samples in an appropriate solvent (e.g., water with 0.1% formic acid).

  • MS Acquisition: Infuse the samples into the mass spectrometer and acquire the spectra over the expected mass range for the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum for the unlabeled protein to determine its precise average molecular weight.

    • Deconvolute the spectrum for the biotinylated protein. A successful reaction will result in a mass spectrum showing multiple peaks, each corresponding to the protein with a different number of biotin tags attached.

    • Calculate the mass difference between the peaks and the native protein mass. This difference should correspond to the molecular weight of the PC Azido-PEG11-NHS reagent.

    • The distribution of peaks can be used to estimate the average degree of biotinylation.

Quantitative Data Summary

The table below illustrates how quantitative data from different validation methods might be presented.

Sample IDProtein Conc. (mg/mL)MethodResultInterpretation
IgG-Biotin-012.1Intact Mass MS Major peaks at +1088 Da, +1632 Da, +2176 Da vs. controlSuccessful labeling with 2, 3, and 4 biotin tags (assuming MW of tag is ~544 Da)
IgG-Biotin-012.1HABA Assay Molar Substitution Ratio (MSR) = 2.8Average of 2.8 biotin molecules per antibody
IgG-Biotin-021.8Intact Mass MS No significant mass shift vs. controlBiotinylation failed
IgG-Biotin-021.8HABA Assay MSR = 0.2Negligible biotin incorporation

Note: The HABA assay often underestimates the true degree of biotinylation compared to mass spectrometry.[7]

By employing these robust validation methods, researchers can proceed with confidence in their downstream applications, ensuring the reliability and reproducibility of their results.

References

The Versatility of PC Azido-PEG11-NHS: A Literature Review of Photocleavable Linker Applications in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. Among the diverse array of available linkers, PC Azido-PEG11-NHS has emerged as a promising tool, offering a unique combination of functionalities. This guide provides a comprehensive review of the applications of PC Azido-PEG11-NHS and its functionally similar counterparts, presenting a comparative analysis of their performance supported by experimental data from the literature.

PC Azido-PEG11-NHS is a trifunctional linker featuring a photocleavable (PC) core, an N-hydroxysuccinimide (NHS) ester, and an azide (B81097) (N3) group, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester allows for covalent attachment to primary amines on proteins, antibodies, or other biomolecules. The azide group serves as a handle for "click chemistry," enabling efficient and specific conjugation to molecules bearing an alkyne or a strained cyclooctyne (B158145) group (e.g., DBCO or BCN). The central photocleavable linker provides a mechanism for spatiotemporal control over the release of a conjugated payload upon exposure to light.

Core Applications and Comparative Performance

The primary applications of PC Azido-PEG11-NHS and similar linkers can be categorized into three main areas:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker is crucial for attaching a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The stability of the linker in circulation and its ability to release the drug at the target site are critical for efficacy and safety. Photocleavable linkers offer the advantage of external control over drug release, which can be particularly useful for treating localized tumors.

  • Surface Modification and Immobilization: The dual reactivity of the NHS ester and azide group allows for the controlled immobilization of biomolecules onto surfaces. For instance, a protein can be first reacted with the NHS ester, and the resulting azide-functionalized protein can then be "clicked" onto an alkyne-modified surface. The photocleavable aspect enables the subsequent release of the immobilized biomolecule or molecules that have been captured by it.

  • Proteomics and Target Identification: Photocleavable linkers are valuable tools in chemical biology and proteomics for identifying protein-protein interactions or the targets of small molecule drugs. A bait molecule can be conjugated to the linker and a reporter tag, and after interaction with its binding partners, the complex can be captured and the interacting proteins released by light for analysis.

Quantitative Data Comparison

The following table summarizes typical performance data for photocleavable linkers in bioconjugation applications, compiled from studies on analogous molecules.

ParameterTypical Value/RangeAlternative LinkersComparison
NHS Ester Reaction Efficiency > 90%Thiol-reactive maleimidesNHS esters are specific for primary amines, while maleimides target sulfhydryl groups. Both offer high efficiency under optimized conditions.
Click Chemistry (Azide-Alkyne) Efficiency > 95% (Copper-catalyzed); > 85% (Strain-promoted)Hydrazone/oxime ligationClick chemistry is generally faster and more bioorthogonal than hydrazone/oxime formation.
Photocleavage Wavelength 365 nm (for o-nitrobenzyl based); 400-450 nm (for coumarin (B35378) based)Disulfide linkers (chemically cleavable)Photocleavage offers external control, while disulfide cleavage is triggered by the reducing environment inside cells.
Photocleavage Efficiency 50-90% (depending on light dose and duration)Enzyme-cleavable linkersPhotocleavage can be more precisely controlled in terms of timing and location compared to enzymatic cleavage, which depends on the presence and activity of specific enzymes.
Linker Stability in Plasma > 95% after 24 hoursEster-based linkersPhotocleavable linkers and PEGylated linkers generally exhibit high stability in plasma compared to simple ester-based linkers which can be hydrolyzed by esterases.

Experimental Protocols

Below are generalized protocols for the key experimental procedures involving a PC Azido-PEG-NHS ester linker.

Protocol 1: Conjugation of an Antibody to a Small Molecule Drug
  • Antibody Modification:

    • Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 mg/mL.

    • Add a 5-20 molar excess of the PC Azido-PEG-NHS ester linker (dissolved in a small amount of a water-miscible organic solvent like DMSO).

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

    • Remove the excess, unreacted linker by size-exclusion chromatography or dialysis.

    • Characterize the degree of labeling (number of linkers per antibody) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

  • Click Chemistry Reaction:

    • To the azide-modified antibody, add a 1.5-5 molar excess of the alkyne-functionalized drug.

    • If using a terminal alkyne, prepare a catalyst solution of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. Add the catalyst to the reaction mixture. For strain-promoted click chemistry with a DBCO-functionalized drug, no catalyst is needed.

    • Incubate the reaction for 1-4 hours at room temperature.

    • Purify the resulting ADC using chromatography (e.g., size-exclusion or hydrophobic interaction chromatography).

Protocol 2: Photocleavage and Drug Release
  • Sample Preparation:

    • Place the ADC solution in a UV-transparent cuvette or microplate.

  • Light Exposure:

    • Irradiate the sample with a light source at the appropriate wavelength for the photocleavable group (e.g., 365 nm UV lamp).

    • The duration and intensity of the light exposure should be optimized to achieve the desired level of cleavage.

  • Analysis:

    • Analyze the cleavage products by HPLC, mass spectrometry, or SDS-PAGE to quantify the extent of drug release.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the mechanism of action for ADCs utilizing photocleavable linkers.

experimental_workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification Antibody Antibody Antibody_Linker Azide-Modified Antibody Antibody->Antibody_Linker NHS Ester Reaction Linker PC Azido-PEG-NHS Linker->Antibody_Linker ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Click Chemistry Drug Alkyne-Drug Drug->ADC Purification Chromatography ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate using a PC Azido-PEG-NHS linker.

adc_mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Drug Release ADC_circ ADC (Stable) ADC_bound ADC Bound to Tumor Cell ADC_circ->ADC_bound Targeting Tumor_Cell Tumor Cell Apoptosis Cell Death Tumor_Cell->Apoptosis ADC_bound->Tumor_Cell Released_Drug Released Drug ADC_bound->Released_Drug Photocleavage Light Light Exposure (e.g., 365 nm) Light->Released_Drug Released_Drug->Tumor_Cell

Caption: Mechanism of action for an ADC with a photocleavable linker, illustrating targeted delivery and light-triggered drug release.

A Researcher's Guide to Photocleavable Linkers: Assessing the Efficiency of PC Azido-PEG11-NHS and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise spatiotemporal control over molecular release, photocleavable (PC) linkers are indispensable tools. This guide provides a comprehensive comparison of the photocleavage efficiency of PC Azido-PEG11-NHS, a popular o-nitrobenzyl (ONB)-based linker, with other commercially available alternatives. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of the optimal photocleavable linker for your specific research needs.

The utility of a photocleavable linker is primarily determined by its photocleavage efficiency, a measure of how effectively light energy is converted into the chemical bond cleavage that liberates a conjugated molecule. The key performance indicator for this efficiency is the quantum yield (Φ), which represents the fraction of absorbed photons that result in the cleavage of the linker. A higher quantum yield signifies a more efficient linker, requiring less light exposure to achieve the desired release, thereby minimizing potential photodamage to sensitive biological samples.

Quantitative Comparison of Photocleavable Linker Performance

For a robust comparison, we have compiled data for various classes of photocleavable linkers, including standard o-nitrobenzyl derivatives and alternative coumarin-based systems.

Linker ClassSpecific Linker TypeTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features & Considerations
o-Nitrobenzyl (ONB) Standard ONB3650.01 - 0.07[1]Well-established chemistry; cleavage by UV light may be detrimental to some biological samples.
Thioacetal o-nitrobenzaldehyde (TNB)~3460.19 - 0.24[1]Enhanced quantum yield compared to standard ONB.[1]
Coumarin-based 7-(diethylamino)coumarin400 - 450~0.25[2]Cleavage at longer, less damaging wavelengths (blue light); good quantum efficiency.[2]

Note: The photocleavage efficiency of a specific linker can be influenced by factors such as the solvent, pH, and the nature of the conjugated molecule. The data presented here is for comparative purposes and may vary under different experimental conditions. Some vendor information suggests that their PC-biotin-PEG-NHS carbonate ester can achieve over 90% cleavage in 5-25 minutes using a 365 nm lamp at 1-5 mW/cm², providing a general kinetic benchmark for ONB-based linkers.

Experimental Protocols

Accurate assessment of photocleavage efficiency is critical for the successful application of these linkers. Below are detailed protocols for conjugating an amine-containing molecule to PC Azido-PEG11-NHS and for subsequently quantifying the photocleavage efficiency using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Conjugation of an Amine-Containing Molecule to PC Azido-PEG11-NHS

This protocol describes the general procedure for labeling a protein with PC Azido-PEG11-NHS.

Materials:

  • PC Azido-PEG11-NHS

  • Protein or other amine-containing molecule of interest

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Linker Solution: Immediately before use, dissolve PC Azido-PEG11-NHS in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved PC Azido-PEG11-NHS to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Quantification of Photocleavage Efficiency by HPLC

This protocol outlines a method to monitor the light-induced cleavage of the bioconjugate and quantify the efficiency of the process.

Materials:

  • Purified bioconjugate from Protocol 1

  • Photocleavage buffer (e.g., PBS, pH 7.4)

  • UV lamp with a specific wavelength output (e.g., 365 nm) and controlled intensity

  • Quartz cuvette or other UV-transparent reaction vessel

  • Reversed-phase HPLC (RP-HPLC) system with a C4 or C18 column suitable for protein separation

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Prepare a solution of the bioconjugate in the photocleavage buffer at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (t=0): Inject an aliquot of the bioconjugate solution onto the RP-HPLC system to obtain a chromatogram of the intact, uncleaved conjugate.

  • Photolysis: Place the remaining bioconjugate solution in a quartz cuvette and expose it to UV light (e.g., 365 nm) at a controlled intensity and temperature.

  • Time-Course Monitoring: At various time points during the irradiation (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the sample and inject it onto the RP-HPLC system.

  • HPLC Analysis: Use a suitable gradient to separate the intact bioconjugate from the cleaved protein and the photolyzed linker fragment. A typical gradient for protein separation might be a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds and 280 nm for aromatic amino acids).

  • Data Analysis: Integrate the peak areas of the intact bioconjugate and the cleaved protein at each time point. Calculate the percentage of cleavage at each time point using the following formula: Percentage Cleavage = [Area of Cleaved Protein / (Area of Intact Conjugate + Area of Cleaved Protein)] x 100

  • Quantum Yield Determination (Optional): For a more rigorous quantification of efficiency, the quantum yield can be determined by measuring the photon flux of the light source and the rate of disappearance of the starting material, often in comparison to a chemical actinometer with a known quantum yield.

Mandatory Visualizations

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_photocleavage Step 2: Photocleavage & Analysis protein Amine-containing Molecule conjugate Purified Bioconjugate protein->conjugate Reaction & Purification linker PC Azido-PEG11-NHS linker->conjugate uv_light UV Irradiation (e.g., 365 nm) conjugate->uv_light hplc RP-HPLC Analysis uv_light->hplc Time-course sampling data Quantification of Cleavage Efficiency hplc->data

Caption: Experimental workflow for assessing photocleavage efficiency.

signaling_pathway cluster_photocleavage_mechanism Photocleavage Mechanism of o-Nitrobenzyl Linker onb_linker o-Nitrobenzyl Linker (conjugated) excited_state Excited State onb_linker->excited_state Photon Absorption (hν) intermediate Aci-nitro Intermediate excited_state->intermediate Intramolecular Hydrogen Abstraction cleaved_products Cleaved Molecule + Nitrosobenzaldehyde byproduct intermediate->cleaved_products Rearrangement & Cleavage

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

References

Safety Operating Guide

Proper Disposal of PC Azido-PEG11-NHS Carbonate Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

The proper disposal of PC Azido-PEG11-NHS carbonate ester is critical for ensuring laboratory safety and environmental protection. This molecule contains three key functional groups that dictate its handling and disposal: a photocleavable (PC) linker, an azide (B81097) (-N3) group, and an N-hydroxysuccinimide (NHS) carbonate ester. While a safety data sheet (SDS) for this specific compound may classify it as "not classified as a hazard," the presence of the azide and NHS ester functionalities necessitates careful disposal procedures.[1]

The primary hazards are associated with the azide group, which is highly toxic and can form explosive compounds, particularly with heavy metals.[2][3] The NHS ester is a reactive group that should be deactivated before disposal of aqueous solutions.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:

PPE ItemSpecification
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Laboratory coat
Respiratory Protection Recommended when handling the solid powder to avoid inhalation

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: unreacted solid, solutions, or contaminated labware.

Unused or Expired Solid Product
  • Waste Collection : The original vial containing the solid this compound should be treated as hazardous chemical waste.

  • Labeling : Place the vial in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Azide Compound," and the full chemical name: "this compound."[4][5]

  • Storage : Store the waste container in a cool, dry, and designated area away from incompatible materials, especially acids and heavy metals.[2][6]

  • Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

Aqueous Solutions from Experimental Procedures

Aqueous solutions containing this compound require a two-step deactivation process before collection as hazardous waste. This process should be performed in a chemical fume hood.[5]

Step 2a: Quenching the NHS Ester

  • pH Adjustment : Adjust the pH of the aqueous solution to a range of 7 to 8.5. This can be achieved by adding a suitable buffer, such as sodium bicarbonate.[4]

  • Hydrolysis : Allow the solution to stand at room temperature for several hours (or overnight). This ensures the complete hydrolysis of the reactive NHS ester group.[4]

Step 2b: Deactivation of the Azide Group (for dilute solutions ≤ 5%)

This procedure must be carried out with extreme caution in a chemical fume hood due to the potential formation of toxic gases.

  • Preparation : In a suitable reaction vessel, begin stirring the aqueous solution containing the quenched this compound.

  • Acidification : Slowly add a 20% aqueous solution of sodium nitrite (B80452).

  • Neutralization : While stirring, slowly add a dilute solution of nitrous acid. The reaction should be allowed to proceed for at least one hour.

  • Verification : Test the solution for the presence of residual azide. A common method is to use a spot test with ferric chloride, where the formation of a red color indicates the presence of hydrazoic acid.[7]

  • Final pH Adjustment : Once the azide is fully deactivated, neutralize the solution to a pH between 6 and 9 with a base, such as sodium hydroxide (B78521).[5]

  • Collection : The final neutralized solution should be collected in a designated aqueous hazardous waste container. Even after deactivation, it is not recommended to dispose of the solution down the drain.[7]

Concentrated Solutions (e.g., in DMSO or DMF)
  • No Drain Disposal : Never dispose of concentrated solutions of this compound down the drain.[4]

  • Waste Collection : Collect all concentrated stock solutions in a sealed, clearly labeled hazardous waste container. The container material should be compatible with the solvent (e.g., polypropylene (B1209903) or polyethylene).[2]

  • Labeling : The waste container must be labeled with "Hazardous Waste," "Azide Compound," the chemical name, and the solvent used.

  • Disposal : Arrange for disposal through your institution's EHS department.

Contaminated Labware and Solid Waste
  • Collection : All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper, should be collected in a designated solid hazardous waste container.[4]

  • Labeling : Label the container as "Hazardous Solid Waste" and list the chemical contaminants.

  • Disposal : Dispose of the container through your institution's hazardous waste program.

Experimental Protocols

Protocol for Quenching and Deactivation of Aqueous this compound Waste

  • Objective : To safely deactivate the reactive NHS ester and hazardous azide functionalities in dilute aqueous solutions of this compound prior to disposal.

  • Materials :

    • Aqueous waste solution containing ≤ 5% this compound

    • Sodium bicarbonate solution

    • 20% aqueous sodium nitrite solution

    • Dilute nitrous acid solution

    • Sodium hydroxide solution

    • pH indicator strips or pH meter

    • Stir plate and stir bar

    • Appropriate reaction vessel

    • Ferric chloride solution for spot testing

    • Designated aqueous hazardous waste container

  • Procedure :

    • Perform all steps in a certified chemical fume hood.

    • Measure the initial pH of the aqueous waste solution.

    • Slowly add sodium bicarbonate solution to adjust the pH to between 7 and 8.5.

    • Allow the solution to stir at room temperature for at least 4 hours to ensure complete hydrolysis of the NHS ester.

    • Begin stirring the quenched solution and slowly add the 20% sodium nitrite solution.

    • Carefully and slowly, add the dilute nitrous acid solution to the reaction mixture.

    • Let the reaction proceed for a minimum of 1 hour.

    • To test for residual azide, take a small aliquot of the solution and perform a spot test with ferric chloride. The absence of a red color indicates the successful destruction of the azide.

    • Once the azide is confirmed to be deactivated, neutralize the solution to a pH between 6 and 9 by adding sodium hydroxide solution.

    • Transfer the final, neutralized solution to a labeled aqueous hazardous waste container.

Logical Workflow for Disposal

G cluster_waste_type Identify Waste Type cluster_procedures Disposal Procedures cluster_final_disposal Final Disposal solid Solid/Unused Product collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid aqueous Aqueous Solution deactivate Deactivate in Fume Hood (Quench NHS, then Azide) aqueous->deactivate concentrated Concentrated Solution collect_concentrated Collect in Labeled Hazardous Waste Container concentrated->collect_concentrated labware Contaminated Labware collect_labware Collect in Labeled Solid Waste Container labware->collect_labware ehs Dispose via EHS/Licensed Hazardous Waste Contractor collect_solid->ehs collect_aqueous Collect Deactivated Solution in Aqueous Waste Container deactivate->collect_aqueous collect_aqueous->ehs collect_concentrated->ehs collect_labware->ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling PC Azido-PEG11-NHS carbonate ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of PC Azido-PEG11-NHS carbonate ester. Given that this molecule contains both an azide (B81097) and an N-hydroxysuccinimide (NHS) ester functional group, it is imperative to handle it with caution, considering the potential hazards associated with both moieties. While a specific Safety Data Sheet (SDS) may classify the compound as not hazardous, the inherent reactivity of its components necessitates stringent safety protocols.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant nitrile gloves.[2]Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.[2][3]Protects against splashes and potential aerosols, which can cause serious eye damage.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be utilized.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[2][3]Protects against inhalation of the potentially toxic compound.
Foot Protection Fully enclosed, chemical-resistant shoes.[2][3]Prevents contamination of footwear and the spreading of the compound.

Operational Plan: Step-by-Step Handling

All procedures involving this compound must be conducted within a certified chemical fume hood to minimize exposure.

1. Preparation and Handling:

  • Before use, allow the vial of the moisture-sensitive PEG NHS Ester to equilibrate to room temperature to avoid condensation.[4]

  • Designate a specific area within the laboratory for handling this compound.

  • Ensure all necessary PPE is readily available and personnel are trained in its proper use.[2]

  • Use disposable plastic-backed absorbent pads to cover the work surface.[3]

  • When weighing and reconstituting the solid compound, handle it within a containment system like a ventilated balance enclosure or glove box.[3]

  • Dissolve the NHS ester in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4][5][6] Avoid preparing stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[4]

  • Avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the intended reaction.[4]

2. Experimental Use:

  • The reaction of NHS esters with amino groups is pH-dependent, with an optimal pH range of 8.3-8.5.[5][6]

  • Keep all containers tightly sealed when not in use.[3]

  • Organic azides can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[7] Avoid heating the compound unless specifically required by a validated protocol.

  • Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[7]

  • Do not use metal spatulas to handle the solid, as they can form shock-sensitive metal azides.[2]

Disposal Plan

Proper disposal is critical to ensure laboratory safety and environmental protection.

1. Waste Segregation and Labeling:

  • Collect all waste contaminated with this compound, including used gloves, pipette tips, and empty vials, into a dedicated and clearly labeled hazardous waste container.[2]

2. Deactivation of Azide Waste:

  • For residual solutions containing the azide, a chemical deactivation procedure should be considered. This should only be performed by trained personnel in a controlled environment.[2]

  • A common method for destroying azides is the slow addition of a reducing agent, such as triphenylphosphine, to the reaction mixture.[7]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety office.

  • Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2]

  • Polyethylene glycol is biodegradable and not considered a hazardous waste on its own; however, the presence of the azide and NHS ester moieties necessitates its disposal as chemical waste.[8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal prep1 Equilibrate Vial to Room Temp prep2 Don PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 weigh Weigh Solid in Containment prep3->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Perform Reaction (pH 8.3-8.5) dissolve->react collect Collect Contaminated Waste react->collect deactivate Deactivate Azide (if applicable) collect->deactivate dispose Dispose as Hazardous Waste deactivate->dispose

Caption: Workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.